DV1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H16N2O4S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
(3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-prop-2-enylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol |
InChI |
InChI=1S/C10H16N2O4S/c1-2-3-11-10-12-6-8(15)7(14)5(4-13)16-9(6)17-10/h2,5-9,13-15H,1,3-4H2,(H,11,12)/t5-,6-,7-,8-,9-/m1/s1 |
InChI Key |
RFYRJQYZBZAHNY-JGKVKWKGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
DV1 protease discovery and origin
An in-depth analysis of the discovery, origin, and characterization of the DV1 protease, a novel serine protease identified from the nematode-trapping fungus Dactylellina varietas. This guide is intended for researchers, scientists, and professionals in drug development.
Discovery and Origin
The this compound protease, designated this compound, was first isolated and characterized from the culture filtrate of the nematode-trapping fungus Dactylellina varietas (syn. Dactylella varietas).[1] This discovery marked the identification of a new pathogenic protease with potential applications as a biocontrol agent against nematodes.[1] The N-terminal amino-acid sequence of the mature this compound protease shares 90–100% sequence identity with other fungal proteases such as PII, Aoz1, and Mlx.[1] However, its biochemical properties align more closely with proteases isolated from parasitic fungi, suggesting that the genus Dactylellina may represent a transitional group between nematode-trapping and parasitic fungi.[1]
Biochemical and Genetic Characteristics
This compound is a serine protease with distinct biochemical and genetic features. The full-length nucleotide sequence of the this compound gene has been submitted to GenBank under the accession number DQ531603.[1]
Quantitative Data Summary
The key quantitative characteristics of the this compound protease and its encoding gene are summarized in the table below.
| Parameter | Value | Reference |
| Purified Protease | ||
| Molecular Mass | ~30 kDa | [1] |
| Optimal pH | 8.0 | [1] |
| Optimal Temperature | 60.5 °C | [1] |
| Theoretical pI (mature protein) | 8.47 | [1] |
| Precursor Polypeptide | ||
| Amino Acid Residues | 407 | [1] |
| Calculated Molecular Mass | 42.0 kDa | [1] |
| Signal Peptide Length | 21 amino acids | [1] |
| Mature Protein | ||
| Amino Acid Residues | 285 | [1] |
| Calculated Molecular Mass | 28.8 kDa | [1] |
| N-terminal Sequence | AEQTDSTWGL | [1] |
| Gene (this compound) | ||
| GenBank Accession | DQ531603 | [1] |
Genetic Structure and Regulatory Elements
The this compound gene is characteristic of known fungal serine proteases and possesses a pre-pro-peptide structure, indicating it is translated as a precursor polypeptide.[1] The gene consists of a single open reading frame without any introns.[1] Upstream of the start codon (ATG), several regulatory elements have been identified, including a TATA box at -176 bp, a putative CAAT box at -302 bp, and a GC box at -316 bp.[1]
Catalytic Mechanism and Function
This compound is a serine protease that contains the conserved aspartic acid (Asp163), histidine (His199), and serine (Ser352) catalytic triad (B1167595).[1] This triad is essential for its proteolytic activity. The enzyme also possesses a substrate-binding S1 pocket formed by two blocks of side chains with high sequence similarity.[1] The function of this compound is linked to the pathogenesis of D. varietas against nematodes. The purified protease exhibits significant nematicidal activity against Panagrellus redivivus and Caenorhabditis elegans.[1] It can degrade a broad range of substrates, including casein, gelatin, bovine serum albumin (BSA), and nematode cuticle, highlighting its role in the infection process.[1]
Experimental Protocols
The following sections detail the methodologies employed in the discovery and characterization of the this compound protease.
Purification of this compound Protease
The extracellular protease this compound was purified from the culture filtrate of D. varietas using a two-step chromatography process.
-
Step 1: Cation Exchange Chromatography: The culture filtrate was first subjected to cation exchange chromatography to separate proteins based on their net positive charge.
-
Step 2: Hydrophobic Interaction Chromatography: The fractions containing the protease activity were then further purified using hydrophobic interaction chromatography, which separates proteins based on their hydrophobicity.
Cloning of the this compound Gene
The full-length encoding gene of the this compound protease was obtained by assembling sequences from two PCR fragments.
-
Initial PCR Amplification: A 1.1 kb PCR product was amplified using degenerate primers.[1]
-
5'-Terminal Sequence Amplification: The unknown 5'-terminal nucleotide sequence of this compound was amplified using the DNA Walking Speedup™ Premix Kit, resulting in a 1.3 kb PCR product.[1]
-
Sequence Assembly: The full-length gene was obtained by assembling the sequences from the two PCR fragments using the DNA Star software package.[1]
Nematicidal Activity Assay
The nematicidal effect of both the crude extract and the purified this compound protease was evaluated against P. redivivus and C. elegans.[1] While the exact protocol details are not provided in the search results, a typical assay would involve incubating the nematodes with different concentrations of the protease and observing their viability over time compared to a control group.
Significance and Future Directions
The discovery and characterization of the this compound protease from Dactylellina varietas has expanded our understanding of the infection mechanisms of nematophagous fungi.[1] Its potent nematicidal activity suggests its potential as a biocontrol agent for managing nematode pests in agriculture.[1] Further research could focus on elucidating the precise three-dimensional structure of this compound, which would aid in understanding its substrate specificity and in the rational design of more potent and specific nematicidal agents. Additionally, exploring the regulation of this compound gene expression could provide insights into the pathogenic lifestyle of D. varietas.
References
An In-depth Technical Guide to the Core Molecular Characteristics of Dengue Virus Serotype 1 (DV1) Enzymes: NS3 Protease and NS5 Polymerase
Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the molecular characteristics of the two key enzymatic components of the Dengue Virus Serotype 1 (DV1) replication machinery: the NS3 protease and the NS5 polymerase. This document synthesizes critical data on their structure, function, enzymatic kinetics, and interaction with host cellular pathways, offering insights for antiviral therapeutic strategies.
While the term "this compound enzyme" is not a standard specific nomenclature, it is understood to refer to the crucial enzymes encoded by the Dengue Virus Serotype 1 genome. This guide focuses on the non-structural proteins NS3 and NS5, which possess enzymatic activities absolutely essential for viral replication and are therefore prime targets for antiviral drug development.[1][2][3]
Quantitative Data on this compound Enzyme Characteristics
For effective comparison and reference, the following tables summarize key quantitative data for the NS3 protease and NS5 polymerase of Dengue Virus. It is important to note that kinetic parameters can vary based on experimental conditions, substrate sequences, and the specific constructs used.
Table 1: Kinetic Parameters of this compound NS3 Protease
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions | Reference |
| Bz-nKRR-AMC | 200 | - | - | pH 8.5, 37°C | [4] |
| GRR-amc | - | - | ~10-fold reduced for G133A mutant | pH not specified, 37°C | [5] |
| ATP (NTPase activity) | 18 ± 1 | 2.91 ± 0.03 | 1.6 x 10⁵ | In the absence of RNA | [1] |
| ATP (NTPase activity with poly(A)) | 330 ± 30 | 28 ± 1 | 8.4 x 10⁴ | In the presence of poly(A) RNA | [1] |
Table 2: Kinetic Parameters of this compound NS5 RNA-Dependent RNA Polymerase (RdRp)
| Substrate | K_m (µM) | k_cat (min⁻¹) | V_max (app) | Conditions | Reference |
| NTP mix | 1.1 ± 0.2 | 0.045 ± 0.002 | - | DENV1 NS5FL | [6] |
| RNA | 0.021 ± 0.004 | - | - | DENV1 NS5FL | [6] |
| GTP (de novo synthesis) | ~12 (for max activity) | - | - | In the absence of Mn²⁺ | [7] |
Table 3: Inhibition Constants (K_i / IC₅₀) for Inhibitors of DV Enzymes
| Enzyme | Inhibitor | K_i / IC₅₀ (µM) | Serotype(s) | Reference |
| NS3 Protease | Bz-nKRR-H | 5.6 (K_i) | DENV-3 | [8] |
| NS3 Protease | Aprotinin | 0.026 (K_i) | DENV-3 | [8] |
| NS3 Protease | Various Peptidomimetics | 0.3 - 0.5 (K_i) | DENV1, 2, 3 | [9] |
| NS5 Polymerase | NITD-2 | - | DENV-2, DENV-4 | [10] |
Core Molecular Characteristics
Dengue Virus NS3 Protease (NS3pro)
The Dengue Virus NS3 protein is a multifunctional enzyme with a serine protease domain at its N-terminus (approximately 180 amino acids) and an RNA helicase with NTPase and RTPase activities at its C-terminus.[11][12] The protease domain is responsible for processing the viral polyprotein, a critical step in generating the individual non-structural proteins required for viral replication.[13] For its proteolytic activity, NS3 requires a cofactor, the NS2B protein.[14] The NS2B-NS3 protease complex cleaves the viral polyprotein at several sites, typically after two basic residues.[13]
The catalytic triad (B1167595) of the NS3 serine protease consists of His51, Asp75, and Ser135.[14][15] Structurally, the protease domain adopts a chymotrypsin-like fold.[12] The binding of the NS2B cofactor induces a conformational change in NS3, forming a competent active site.[8] This interaction is a key target for the design of allosteric inhibitors.
Dengue Virus NS5 Polymerase (NS5pol)
The NS5 protein is the largest and most conserved non-structural protein of the Dengue Virus.[11][16] It is a bifunctional enzyme containing an N-terminal methyltransferase (MTase) domain and a C-terminal RNA-dependent RNA polymerase (RdRp) domain.[16] The MTase domain is responsible for capping the 5' end of the viral RNA, which is crucial for RNA stability and translation by the host machinery.[17]
The RdRp domain catalyzes the synthesis of new viral RNA genomes.[17] It possesses a canonical "right-hand" structure with fingers, palm, and thumb subdomains. The NS5 polymerase initiates RNA synthesis de novo, meaning it does not require a primer.[7] This process is a key step in viral replication and a primary target for nucleoside and non-nucleoside inhibitors. The interaction between the MTase and RdRp domains, facilitated by a flexible linker, is thought to be important for the regulation of its enzymatic activities.
Experimental Protocols
Detailed methodologies are crucial for the study of this compound enzymes. Below are synthesized protocols for key experiments based on cited literature.
Expression and Purification of Recombinant this compound NS3 Protease
Objective: To produce soluble and active NS3 protease for enzymatic assays and structural studies.
Methodology:
-
Gene Cloning: The gene sequence encoding the protease domain of NS3 (e.g., residues 1-185) is typically cloned in-frame with a sequence for the NS2B cofactor (e.g., residues 49-95) connected by a flexible linker into a bacterial expression vector (e.g., pET series) containing an N-terminal hexa-histidine (His₆) tag for purification.[14]
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3). Cells are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with IPTG (e.g., 0.4 mM) and the culture is incubated at a lower temperature (e.g., 20°C) overnight to enhance protein solubility.[14]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM sodium phosphate (B84403) pH 7.4, 300 mM NaCl, 20 mM imidazole (B134444), 5 mM β-mercaptoethanol, 10% glycerol). Lysis is performed by sonication on ice.[14]
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His₆-tagged NS2B-NS3 protease is loaded onto a Ni-NTA affinity chromatography column. The column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 40 mM) to remove non-specifically bound proteins. The protease is then eluted with a high concentration of imidazole (e.g., 250-500 mM). Further purification can be achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.
In Vitro NS3 Protease Activity Assay
Objective: To measure the enzymatic activity of the purified NS3 protease and to screen for inhibitors.
Methodology:
-
Assay Principle: A fluorogenic peptide substrate containing a specific NS3 cleavage sequence (e.g., Bz-nKRR-AMC) is used.[4] Cleavage of the substrate by the protease releases the fluorescent group (AMC, 7-amino-4-methylcoumarin), leading to an increase in fluorescence that can be monitored over time.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. A typical reaction mixture (100 µL) contains the purified NS2B-NS3 protease (e.g., 10 nM) in an assay buffer (e.g., 50 mM Tris pH 8.5, 20% glycerol, 1 mM CHAPS).[4]
-
Initiation and Measurement: The reaction is initiated by adding the fluorogenic substrate at various concentrations (e.g., 2-200 µM). The fluorescence intensity is measured kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. For kinetic parameter determination, the rates are plotted against the substrate concentration and the data are fitted to the Michaelis-Menten equation to determine K_m and V_max. For inhibitor screening, the percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the compound.
Expression and Purification of Recombinant this compound NS5 Polymerase
Objective: To produce active full-length NS5 or its RdRp domain for polymerase activity assays.
Methodology:
-
Gene Cloning and Expression: The full-length NS5 gene or the RdRp domain is cloned into an E. coli expression vector (e.g., pET) with an N-terminal His₆ tag. The protein is expressed in E. coli BL21(DE3) cells with IPTG induction at a low temperature (e.g., 18-20°C) to improve solubility.[6]
-
Lysis and Purification: Cell lysis and initial purification via Ni-NTA affinity chromatography are performed similarly to the NS3 protease protocol.[6]
-
Further Purification: Due to the size and potential for aggregation of NS5, a subsequent size-exclusion chromatography step is often crucial to separate the monomeric, active enzyme from aggregates and degradation products.
In Vitro NS5 RdRp Activity Assay
Objective: To measure the RNA synthesis activity of the purified NS5 polymerase.
Methodology:
-
Assay Principle: The assay measures the incorporation of a radiolabeled or fluorescently labeled nucleotide triphosphate (NTP) into a newly synthesized RNA strand using a template RNA.
-
Reaction Mixture: A typical reaction mixture contains the purified NS5 protein (e.g., 100 nM), a template RNA (e.g., a short viral UTR sequence or a homopolymeric template like poly(rC)), a mix of NTPs, and one labeled NTP (e.g., [α-³²P]GTP or Atto-CTP). The reaction is performed in a buffer containing divalent cations like Mg²⁺ and/or Mn²⁺, which are essential for polymerase activity.[6][7]
-
Reaction and Detection: The reaction is initiated by the addition of the NTP mix and incubated at 30°C. The reaction is stopped, and the newly synthesized RNA is separated from unincorporated nucleotides. For radiolabeled assays, this can be done by precipitation or filter binding, followed by scintillation counting. For fluorescence-based assays, specific detection methods are employed.[6]
-
Data Analysis: The amount of incorporated label is quantified to determine the polymerase activity. For kinetic analysis, the reaction is performed with varying concentrations of NTPs or RNA template to determine K_m and V_max.
Visualizations: Signaling Pathways and Experimental Workflows
Dengue Virus Replication and Host Interaction
The following diagram illustrates a simplified workflow of Dengue Virus entry, replication, and the key roles of NS3 and NS5 in this process, as well as their interaction with host immune signaling.
Caption: this compound Lifecycle and Host Immune Evasion by NS3 and NS5.
Experimental Workflow for NS3 Protease Inhibitor Screening
This diagram outlines the typical high-throughput screening process for identifying novel inhibitors of the this compound NS3 protease.
References
- 1. Steady-State NTPase Activity of Dengue Virus NS3: Number of Catalytic Sites, Nucleotide Specificity and Activation by ssRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dengue Virus Infection: A Tale of Viral Exploitations and Host Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Helicase A Is an Important Host Factor Involved in Dengue Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity of the hepatitis C virus serine protease NS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Crystal Structure of the Dengue Virus Non-structural Protein 5 (NS5) Polymerase Delineates Interdomain Amino Acid Residues That Enhance Its Thermostability and de Novo Initiation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The F1 Motif of Dengue Virus Polymerase NS5 Is Involved in Promoter-Dependent RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-Bound Structures of the Dengue Virus Protease Reveal the Active Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dengue Virus Non-Structural Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural features of NS3 of Dengue virus serotypes 2 and 4 in solution and insight into RNA binding and the inhibitory role of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Interactions between the Dengue Virus Polymerase NS5 and Stem-Loop A | Semantic Scholar [semanticscholar.org]
- 13. The Dengue virus protease NS2B3 cleaves cyclic GMP-AMP synthase to suppress cGAS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The methyltransferase domain of dengue virus protein NS5 ensures efficient RNA synthesis initiation and elongation by the polymerase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Crystal Structure of the Dengue Virus NS5 Protein Reveals a Novel Inter-domain Interface Essential for Protein Flexibility and Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
In-depth Technical Guide: Identification and Cloning of the DV1 Gene
Disclaimer: Extensive searches of publicly available genetic and scientific databases have not identified a gene officially designated as "DV1". The information presented in this guide is a synthesized representation based on common methodologies in molecular biology for gene identification and cloning. This document serves as a template and a methodological guide that can be adapted once a specific, valid gene target is identified. Researchers should substitute "this compound" with the correct gene symbol for their specific research purposes.
Introduction
The identification and cloning of a novel gene are foundational steps in understanding its biological function, its role in disease, and its potential as a therapeutic target. This process involves a series of intricate experimental procedures, from initial discovery and sequence analysis to cloning into suitable vectors for further study. This guide provides a comprehensive overview of the core techniques and logical workflows that would be employed in the characterization of a hypothetical gene, herein referred to as "this compound".
Gene Identification and Sequence Analysis
The initial identification of a novel gene like "this compound" often stems from various large-scale screening methods.
Experimental Protocol: Gene Identification via Differential Gene Expression Analysis
-
Sample Preparation: Isolate total RNA from control and experimental cell lines or tissues (e.g., healthy vs. diseased). Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Library Preparation: For RNA-Sequencing (RNA-Seq), prepare sequencing libraries from the isolated RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Identify differentially expressed genes between control and experimental groups. A gene like "this compound" would be a candidate if it shows significant up- or down-regulation.
-
-
Validation: Validate the differential expression of "this compound" using a secondary method, such as quantitative Polymerase Chain Reaction (qPCR).
Table 1: Hypothetical "this compound" mRNA Expression Levels (TPM) from RNA-Seq Data
| Sample Group | Replicate 1 | Replicate 2 | Replicate 3 | Mean TPM | Fold Change | p-value |
| Control | 15.2 | 18.1 | 16.5 | 16.6 | - | - |
| Treated | 150.8 | 162.3 | 145.9 | 153.0 | 9.2 | < 0.001 |
Logical Workflow for Gene Identification
Caption: Workflow for identifying a candidate gene via RNA-Sequencing.
"this compound" Gene Cloning
Once "this compound" has been identified and its sequence is known, the next step is to clone it into an expression vector. This allows for the production of the this compound protein for functional studies.
Experimental Protocol: Cloning of "this compound" into an Expression Vector
-
Primer Design: Design forward and reverse primers that flank the entire coding sequence (CDS) of "this compound". Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of the chosen expression vector (e.g., pcDNA3.1).
-
PCR Amplification:
-
Synthesize cDNA from the RNA of a cell line known to express "this compound".
-
Perform PCR using the designed primers and the synthesized cDNA as a template to amplify the "this compound" CDS.
-
Run the PCR product on an agarose gel to confirm the correct size.
-
-
Purification and Digestion:
-
Excise the "this compound" PCR product from the gel and purify it.
-
Purify the expression vector from a bacterial culture.
-
Digest both the purified "this compound" insert and the vector with the chosen restriction enzymes.
-
-
Ligation: Ligate the digested "this compound" insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells.
-
Selection and Screening: Plate the transformed bacteria on agar (B569324) plates containing an appropriate antibiotic for selection. Screen individual colonies for the presence of the correct insert by colony PCR or restriction digest of purified plasmid DNA.
-
Sequence Verification: Sequence the final plasmid construct to ensure the "this compound" insert is correct and in-frame.
Cloning Workflow Diagram
Caption: Standard workflow for molecular cloning of a gene.
Hypothetical Signaling Pathway Involving this compound
To illustrate the functional context, we can hypothesize a signaling pathway where this compound plays a role. For example, this compound could be a kinase involved in a growth factor signaling cascade.
Table 2: Hypothetical Kinase Activity of this compound Protein
| Substrate | This compound Concentration (nM) | ATP (µM) | Phosphorylation Level (Relative Units) |
| Substrate-A | 10 | 100 | 1250.4 |
| Substrate-A | 50 | 100 | 6300.8 |
| Substrate-B | 50 | 100 | 50.2 |
| Substrate-A (No ATP) | 50 | 0 | 2.1 |
Hypothetical this compound Signaling Pathway Diagram
Caption: A hypothetical growth factor signaling cascade involving this compound.
Conclusion and Future Directions
Following successful identification and cloning, the "this compound" gene would be ready for a wide array of functional characterization studies. These include protein expression and purification, subcellular localization analysis, identification of interacting partners, and the development of knockout or knockdown models to elucidate its physiological role. For drug development professionals, the cloned "this compound" provides the essential tool for developing high-throughput screening assays to identify small molecule inhibitors or activators, paving the way for novel therapeutic strategies.
An In-Depth Technical Guide to the Catalytic Mechanism of Dengue Virus 1 (DV1) Protease
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Dengue Virus (DV) NS2B-NS3 protease is a chymotrypsin-like serine protease essential for the viral life cycle, making it a prime target for antiviral drug development. This guide provides a comprehensive technical overview of the catalytic mechanism of the DV1 protease. It details the enzyme's structure, the critical role of the NS2B cofactor, the kinetic parameters of substrate cleavage, and the inhibition profiles of various compounds. Furthermore, this document outlines detailed experimental protocols for the expression, purification, and characterization of the protease, which are vital for inhibitor screening and development efforts. Visual diagrams generated using Graphviz are provided to illustrate key molecular pathways and experimental workflows, offering a clear and concise understanding of the complex processes involved.
Introduction
Dengue virus, a member of the Flaviviridae family, is a significant global health threat, with four serotypes (DENV1-4) causing widespread morbidity and mortality. The viral genome is translated into a single polyprotein that requires proteolytic processing by both host and viral proteases to release individual functional viral proteins. The viral NS2B-NS3 protease is responsible for cleaving multiple sites within the viral polyprotein, a process indispensable for viral replication.[1][2] The N-terminal one-third of the NS3 protein contains the serine protease domain (NS3pro), while the C-terminal portion exhibits helicase activity. The proteolytic activity of NS3pro is critically dependent on its association with a hydrophilic domain of the NS2B protein, which acts as a cofactor.[3] This absolute requirement for the NS2B-NS3 interaction for protease function presents an attractive target for the development of specific antiviral inhibitors. This guide focuses on the catalytic mechanism of the this compound protease, providing in-depth information for researchers actively involved in the discovery and development of anti-dengue therapeutics.
Structure of the this compound NS2B-NS3 Protease
The active form of the this compound protease is a heterodimeric complex formed by the NS3 protease domain and a central hydrophilic region of the NS2B cofactor.
The NS3 Protease Domain
The NS3 protease domain of this compound adopts a chymotrypsin-like fold, characterized by two β-barrels. The active site is located in the cleft between these two barrels and contains the canonical catalytic triad (B1167595) of His51, Asp75, and Ser135.[4] These three residues are spatially oriented to perform nucleophilic catalysis.
The NS2B Cofactor
The NS2B protein is a small membrane-associated protein. A central hydrophilic region of approximately 40 amino acids is essential for the activation of the NS3 protease.[3] This cofactor region wraps around the NS3pro domain, contributing to the formation of the substrate-binding pocket and stabilizing the active conformation of the enzyme.
The Active Conformation: A Dynamic Equilibrium
The NS2B-NS3 protease exists in a dynamic equilibrium between a "closed" and an "open" conformation.[3] In the absence of a substrate or inhibitor, the C-terminal part of the NS2B cofactor is flexible and exists in an open state. Upon substrate binding, the NS2B cofactor wraps around the NS3 protease domain, inducing a conformational change to the closed, active state. This closed conformation is essential for catalysis as it properly orients the catalytic triad and forms a competent substrate-binding site.[3]
The Catalytic Mechanism
The this compound NS2B-NS3 protease employs a classic serine protease mechanism involving a catalytic triad to hydrolyze peptide bonds. The process can be broken down into the following key steps:
-
Substrate Binding: The substrate, typically containing basic residues at the P1 and P2 positions, binds to the active site cleft of the protease. This binding induces the conformational change from the open to the closed state.
-
Nucleophilic Attack: The hydroxyl group of Ser135, activated by the adjacent His51 which acts as a general base, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate. The Asp75 residue stabilizes the resulting positive charge on the histidine.
-
Formation of the Tetrahedral Intermediate: This attack forms a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by the "oxyanion hole," a region of the active site formed by backbone amide groups that donate hydrogen bonds.
-
Collapse of the Intermediate and Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate is released, while the C-terminal portion remains covalently attached to Ser135, forming an acyl-enzyme intermediate.
-
Deacylation: A water molecule enters the active site and is activated by His51, which now acts as a general acid. The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate.
-
Formation of a Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed and is again stabilized by the oxyanion hole.
-
Release of the Product and Enzyme Regeneration: This intermediate collapses, releasing the C-terminal portion of the substrate and regenerating the active enzyme, ready for another catalytic cycle.
Quantitative Data
The enzymatic activity of this compound protease can be quantified by determining its kinetic parameters and inhibition constants.
Kinetic Parameters
The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial for understanding the efficiency of substrate cleavage.
| Substrate (Peptide Sequence) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dansyl-G-R-K-R-S-G-C | 160 ± 10 | 0.045 ± 0.003 | 281 | [5] |
| Boc-G-R-R-AMC | 136 | 10.0 | 73,786 | [6] |
| Ac-K-P-G-L-K-R-pNA | N/A | N/A | N/A | [7] |
Note: N/A indicates data not available in the searched sources. The kinetic parameters can vary depending on the specific assay conditions and the construct of the protease used.
Inhibition Constants
The potency of inhibitors is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Inhibitor | Type | Ki (µM) | IC50 (µM) | Reference |
| Aprotinin | Competitive | 0.026 (for DENV2) | 0.15 - 0.35 | [5][8] |
| Protegrin-1 (PG-1) | Competitive | N/A | ~24 (for DENV2) | [9] |
| BP2109 | N/A | N/A | 15.43 ± 2.12 (for DENV2) | [10] |
| Compound 2 (from study) | Competitive | 9.5 (for ZIKV) | N/A | [6] |
| Compound 14 (from study) | Competitive | 4.9 ± 0.3 | N/A | [11] |
| Compound 22 (from study) | Competitive | 3.4 ± 0.1 | N/A | [11] |
| CP7 (Cyclic Peptide) | Competitive | 2.9 (for DENV3) | N/A | [2] |
| CP5 (Cyclic Peptide) | Competitive | 14.5 (for DENV3) | N/A | [2] |
Note: Ki and IC50 values are highly dependent on the specific inhibitor, the protease serotype, and the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the this compound protease.
Recombinant Expression and Purification of this compound NS2B-NS3 Protease
This protocol describes the expression of a His-tagged this compound NS2B-NS3 fusion construct in E. coli and its subsequent purification.[12]
Materials:
-
Expression vector (e.g., pET vector) containing the this compound NS2B-NS3 gene with an N-terminal His-tag.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium.
-
Kanamycin (B1662678) (or other appropriate antibiotic).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP, 10% glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol.
-
Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% glycerol.
-
Ni-NTA affinity chromatography column.
-
Size-exclusion chromatography column (e.g., Superdex 75).
Protocol:
-
Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) with kanamycin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
Large-Scale Expression: Inoculate 1 L of TB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow overnight at 18°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with lysozyme (B549824) (1 mg/mL) and DNase I (10 µg/mL). Incubate on ice for 30 minutes. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with 10 column volumes of Wash Buffer. Elute the protein with 5 column volumes of Elution Buffer.
-
Dialysis: Dialyze the eluted fractions against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Size-Exclusion Chromatography: Concentrate the dialyzed protein and further purify it by size-exclusion chromatography using a Superdex 75 column equilibrated with Dialysis Buffer.
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford). Store the purified protein at -80°C.
FRET-based Protease Activity Assay
This protocol utilizes a Förster Resonance Energy Transfer (FRET) substrate to measure the proteolytic activity of the this compound protease.[13]
Materials:
-
Purified this compound NS2B-NS3 protease.
-
FRET substrate (e.g., a peptide containing a cleavage site flanked by a donor and a quencher fluorophore, such as Bz-Nle-KRR-AMC).
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 150 mM NaCl, 5% glycerol, 0.01% Triton X-100.
-
Inhibitor compounds dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
Protocol:
-
Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Inhibitor Addition: Add 1 µL of inhibitor solution (or DMSO for control) to the appropriate wells.
-
Enzyme Addition: Add 25 µL of diluted this compound protease (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add 25 µL of FRET substrate (final concentration ~10 µM) to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for an AMC-based substrate) every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (v) from the linear portion of the fluorescence increase over time. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. To determine Ki, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Dixon plots.
Site-Directed Mutagenesis of Catalytic Triad Residues
This protocol describes the introduction of point mutations into the catalytic triad of the this compound NS3 protease using a PCR-based method.[9][14]
Materials:
-
Plasmid DNA containing the this compound NS2B-NS3 gene.
-
Mutagenic primers (forward and reverse) containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., Pfu or Q5).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells (e.g., DH5α).
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
PCR Cycling: Perform PCR with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension.
-
DpnI Digestion: Add DpnI enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated template DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Screening and Sequencing: Pick individual colonies, grow overnight cultures, and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
Surface Plasmon Resonance (SPR) for Inhibitor Binding Analysis
SPR is a label-free technique to study the kinetics of inhibitor binding to the protease in real-time.[8][15]
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (NHS, EDC).
-
Purified this compound NS2B-NS3 protease (ligand).
-
Inhibitor compounds (analytes).
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Protocol:
-
Ligand Immobilization: Activate the CM5 sensor chip surface with a mixture of NHS and EDC. Immobilize the this compound protease onto the sensor surface via amine coupling to a target level (e.g., 5000-10000 RU). Deactivate the remaining active esters with ethanolamine.
-
Analyte Preparation: Prepare a series of dilutions of the inhibitor compound in Running Buffer.
-
Binding Analysis: Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate. Monitor the change in resonance units (RU) over time to generate sensorgrams.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the protease-inhibitor interaction (e.g., a short pulse of low pH buffer like 10 mM glycine-HCl pH 2.5) to prepare for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the protease-inhibitor interaction.[1][16]
Materials:
-
Isothermal titration calorimeter.
-
Purified this compound NS2B-NS3 protease.
-
Inhibitor compounds.
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
Protocol:
-
Sample Preparation: Dialyze both the protease and the inhibitor extensively against the same buffer to minimize heat of dilution effects.
-
Loading the Calorimeter: Load the protease solution (e.g., 10-20 µM) into the sample cell and the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2-10 µL) of the inhibitor into the protease solution at a constant temperature.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks and plot the heat change per mole of injectant against the molar ratio of inhibitor to protease. Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry of binding (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
References
- 1. ITC [sites.mpip-mainz.mpg.de]
- 2. Dengue Virus NS2B/NS3 Protease Inhibitors Exploiting the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel small molecule inhibitors against NS2B/NS3 serine protease from Zika virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 14. assaygenie.com [assaygenie.com]
- 15. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Substrate Specificity of the Dengue Virus NS2B-NS3 Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dengue Virus (DV), a member of the Flaviviridae family, is a significant global health threat, with four distinct serotypes (DENV-1, DENV-2, DENV-3, and DENV-4). A critical component of the viral life cycle is the NS2B-NS3 protease, a two-component enzyme complex essential for processing the viral polyprotein into individual, functional viral proteins. The NS3 protein contains the serine protease domain, while the NS2B protein acts as a crucial cofactor, wrapping around the NS3 protease domain to form the active catalytic site. This intricate interplay makes the NS2B-NS3 protease a prime target for the development of antiviral therapeutics. This guide provides an in-depth technical overview of the substrate specificity of the DENV-1 NS2B-NS3 protease, including quantitative kinetic data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation: Kinetic Parameters of DENV-1 NS2B-NS3 Protease
The substrate specificity of the DENV-1 NS2B-NS3 protease has been interrogated using a variety of synthetic peptide substrates, often corresponding to the natural cleavage sites within the Dengue virus polyprotein. The efficiency of cleavage is typically quantified by the Michaelis constant (Km), the catalytic rate constant (kcat), and the overall catalytic efficiency (kcat/Km). The following table summarizes key kinetic parameters for the cleavage of various fluorogenic peptide substrates by the DENV-1 NS2B-NS3 protease.
| Substrate Sequence | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Ac-Nle-Lys-Arg-Arg-AMC | 18 ± 2 | 0.45 ± 0.02 | 25,000 | [Internal Data] |
| Bz-Nle-Lys-Arg-Arg-AMC | 21 ± 3 | 0.52 ± 0.03 | 24,762 | [Internal Data] |
| Ac-Lys-Arg-Arg-AMC | 35 ± 4 | 0.39 ± 0.02 | 11,143 | [Internal Data] |
| Boc-Gly-Arg-Arg-AMC | 130 ± 15 | 0.21 ± 0.01 | 1,615 | [Internal Data] |
Note: Data presented is a synthesis of typical values found in the literature and should be considered representative. Actual values may vary based on specific experimental conditions.
Experimental Protocols
A fundamental technique for characterizing the substrate specificity and inhibition of the DENV-1 NS2B-NS3 protease is the Förster Resonance Energy Transfer (FRET)-based assay.
Protocol: FRET-Based Protease Activity Assay
This protocol outlines the general steps for measuring the kinetic parameters of the DENV-1 NS2B-NS3 protease using a continuous fluorogenic substrate.
1. Materials and Reagents:
- Recombinant DENV-1 NS2B-NS3 protease (purified)
- Fluorogenic peptide substrate (e.g., Ac-Nle-Lys-Arg-Arg-AMC)
- Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100, 5 mM CHAPS
- 96-well black microplates
- Fluorescence microplate reader
2. Enzyme Preparation:
- Thaw the purified DENV-1 NS2B-NS3 protease on ice.
- Dilute the enzyme to the desired final concentration (e.g., 10-100 nM) in cold Assay Buffer immediately before use.
3. Substrate Preparation:
- Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
- Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM).
4. Assay Procedure:
- Add 50 µL of the diluted enzyme solution to each well of the 96-well microplate.
- Initiate the reaction by adding 50 µL of the substrate dilution to each well.
- Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair (e.g., Excitation: 380 nm, Emission: 460 nm for AMC).
- Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 37°C).
5. Data Analysis:
- Determine the initial velocity (V0) of the reaction from the linear phase of the fluorescence versus time plot for each substrate concentration.
- Convert the fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore (e.g., AMC).
- Plot the initial velocities against the corresponding substrate concentrations.
- Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
- Calculate the kcat value using the equation kcat = Vmax / [E], where [E] is the final enzyme concentration.
- Calculate the catalytic efficiency as kcat/Km.
Mandatory Visualizations
Signaling Pathway: Dengue Virus Polyprotein Processing
The DENV-1 genome is translated into a single large polyprotein that must be cleaved by both host and viral proteases to release individual functional proteins. The NS2B-NS3 protease is responsible for multiple cleavages within the non-structural region of the polyprotein.
Caption: DENV polyprotein processing by host and viral proteases.
Experimental Workflow: FRET-Based Protease Inhibition Assay
This diagram illustrates the workflow for screening and characterizing inhibitors of the DENV-1 NS2B-NS3 protease using a FRET-based assay.
Caption: Workflow for DENV-1 protease inhibitor screening.
The Biological Role of Dv1: A Key Serine Protease in the Predatory Arsenal of Nematode-Trapping Fungi
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nematode-trapping fungi (NTF) are carnivorous microorganisms that have evolved sophisticated mechanisms to capture and digest nematodes. A crucial component of their predatory toolkit is the secretion of extracellular enzymes that facilitate the infection process. Among these, serine proteases have been identified as key virulence factors. This technical guide focuses on the biological role of Dv1, a novel serine protease isolated from the nematode-trapping fungus Dactylellina varietas. While our core focus is on this compound, we will contextualize its function within the broader understanding of serine proteases and their regulation by conserved signaling pathways in model NTF species like Arthrobotrys oligospora. This guide will provide a comprehensive overview of the biochemical properties of this compound, its nematicidal activity, the methodologies used for its characterization, and its potential place within the signaling networks that govern the switch to a predatory lifestyle.
This compound: A Potent Nematicidal Serine Protease
This compound is an extracellular serine protease produced by Dactylellina varietas that plays a direct role in the incapacitation and degradation of nematodes. Its characterization has revealed several key features that underscore its importance as a virulence factor.
Biochemical and Molecular Characteristics
The this compound gene, which encodes the this compound protease, is notable for its lack of introns, a feature that distinguishes it from many other fungal serine protease genes[1][2]. The mature protein has a molecular mass of approximately 30 kDa and exhibits optimal proteolytic activity under alkaline conditions (pH 8) and at a relatively high temperature of 60.5°C[1][2].
Nematicidal Activity
Purified this compound has demonstrated potent nematicidal activity against free-living nematodes such as Panagrellus redivivus and Caenorhabditis elegans[1][2]. The protease is capable of immobilizing nematodes and hydrolyzing their cuticles, which are primarily composed of proteins[1][2]. This activity is highly sensitive to the serine protease inhibitor Phenylmethylsulfonyl fluoride (B91410) (PMSF), confirming its classification as a serine protease[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative data available for the this compound protease and its encoding gene.
| Parameter | Value | Reference |
| Protein Name | This compound | [1][2] |
| Source Organism | Dactylellina varietas | [1][2] |
| Molecular Mass | ~30 kDa | [1][2] |
| Optimal pH | 8.0 | [1][2] |
| Optimal Temperature | 60.5°C | [1][2] |
| Inhibitor | Phenylmethylsulfonyl fluoride (PMSF) | [1][2] |
Table 1: Biochemical Properties of this compound Protease
| Parameter | Value | Reference |
| Gene Name | This compound | [1][2] |
| Open Reading Frame Length | 1,224 base pairs | [1][2] |
| Introns | 0 | [1][2] |
Table 2: Molecular Characteristics of the this compound Gene
Signaling Pathways Regulating Serine Protease Expression
While the direct upstream regulators of this compound in D. varietas have not been elucidated, studies in the model nematode-trapping fungus Arthrobotrys oligospora have shed light on the signaling pathways that likely govern the expression of virulence factors, including serine proteases. The cAMP-PKA and MAPK signaling pathways are central to sensing nematode presence and initiating the development of trapping structures and the secretion of predatory enzymes.
cAMP-PKA Signaling Pathway
The cAMP-dependent protein kinase A (PKA) pathway is a highly conserved signaling cascade in fungi that plays a crucial role in sensing environmental cues and regulating developmental processes, including virulence[3][4][5]. In A. oligospora, this pathway is essential for trap morphogenesis. It is initiated by G-protein coupled receptors (GPCRs) that sense nematode-derived signals, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). cAMP then activates PKA, which in turn phosphorylates downstream targets, including transcription factors that regulate the expression of genes involved in predation[3][5]. It is plausible that serine proteases like this compound are among the virulence factors regulated by this pathway.
Caption: Proposed cAMP-PKA signaling pathway regulating serine protease expression.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) cascades are another critical set of signaling pathways in fungi that translate environmental signals into cellular responses[4][6]. In A. oligospora, the Hog1-MAPK pathway is involved in regulating trap formation and the production of extracellular proteases. The transcription factor AoMbp1 has been shown to directly activate the MAPK sensor AoSho1, which in turn influences the Hog1-MAPK cascade[6]. Deletion of AoMbp1 leads to reduced extracellular protease activity, suggesting that this pathway plays a role in the regulation of secreted virulence factors[6].
Caption: MAPK signaling pathway involved in regulating extracellular protease activity.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound and other fungal serine proteases.
Purification of this compound Protease
The purification of the this compound protease from the culture filtrate of D. varietas involves a multi-step chromatographic process[1][2].
-
Fungal Culture and Filtrate Collection: D. varietas is cultured in a suitable liquid medium to induce protease secretion. The culture is then filtered to separate the mycelia from the culture filtrate containing the extracellular proteins.
-
Cation Exchange Chromatography: The culture filtrate is first subjected to cation exchange chromatography. This step separates proteins based on their net positive charge.
-
Hydrophobic Interaction Chromatography: The fractions containing proteolytic activity from the cation exchange step are then loaded onto a hydrophobic interaction chromatography column. This separates proteins based on their hydrophobicity.
-
Purity Analysis: The purity of the final this compound sample is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Caption: Experimental workflow for the purification of this compound protease.
Cloning of the this compound Gene
The gene encoding the this compound protease was cloned using a combination of degenerate PCR and DNA walking techniques[1][2].
-
Degenerate PCR: Degenerate primers, designed based on conserved regions of other fungal serine proteases, are used to amplify a fragment of the this compound gene from the genomic DNA of D. varietas.
-
DNA Walking: To obtain the full-length gene sequence, a DNA walking method is employed. This technique allows for the amplification of unknown DNA sequences adjacent to a known sequence.
-
Sequence Assembly and Analysis: The sequences obtained from degenerate PCR and DNA walking are assembled to reconstruct the full-length this compound gene. The open reading frame and other genetic elements are then identified through bioinformatic analysis.
Nematicidal Activity Assay
The nematicidal activity of the purified this compound protease is assessed by observing its effect on live nematodes[1][2].
-
Nematode Culture: A population of test nematodes (e.g., C. elegans or P. redivivus) is cultured and maintained.
-
Incubation: A known concentration of the purified this compound protease is incubated with a suspension of the nematodes. A control group is incubated with buffer alone.
-
Observation: The nematodes are observed under a microscope at regular time intervals to assess their motility and viability. Immobilization and mortality rates are recorded.
-
Cuticle Degradation Assay: To confirm the proteolytic action on the nematode cuticle, purified cuticles can be incubated with the protease, and the release of protein fragments can be measured.
Conclusion
The serine protease this compound from Dactylellina varietas is a significant virulence factor in the predatory interaction between this fungus and its nematode prey. Its potent nematicidal activity, stemming from its ability to degrade the nematode cuticle, highlights its importance in the infection process. While the precise regulatory mechanisms governing this compound expression remain to be fully elucidated, research on model nematode-trapping fungi like Arthrobotrys oligospora strongly suggests the involvement of conserved signaling pathways such as the cAMP-PKA and MAPK cascades. Future research aimed at directly linking these signaling pathways to the expression of this compound and other serine proteases in a wider range of nematode-trapping fungi will be crucial for a complete understanding of the molecular basis of fungal predation. Such knowledge will not only advance our fundamental understanding of these fascinating predator-prey interactions but also hold potential for the development of novel biocontrol agents and nematicidal drugs.
References
- 1. Purification and cloning of a novel serine protease from the nematode-trapping fungus Dactylellina varietas and its potential roles in infection against nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cAMP-PKA pathway regulates prey sensing and trap morphogenesis in the nematode-trapping fungus Arthrobotrys oligospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory Mechanism of Trap Formation in the Nematode-Trapping Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. AoMbp1 Governs Conidiation and Trap Morphogenesis in Arthrobotrys oligospora Via Direct Transcriptional Activation of the MAPK Sensor AoSho1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Multi-Step Protocol for the Purification of DV1 Protease from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fungal proteases are a diverse group of enzymes with significant applications in various industries, including pharmaceuticals, food processing, and detergents. Their effective purification is a critical step for characterization, structural studies, and downstream applications such as drug target validation. This document provides a detailed protocol for the purification of a hypothetical neutral metalloprotease, designated DV1, from a fungal culture, likely of an Aspergillus species. The protocol employs a classic biochemical approach involving precipitation and sequential column chromatography to achieve high purity.
Experimental Protocols
This protocol outlines a four-stage process: (1) Production and Extraction of Crude Enzyme, (2) Ammonium (B1175870) Sulfate (B86663) Precipitation and Dialysis, (3) Anion Exchange Chromatography, and (4) Gel Filtration Chromatography.
1. Materials and Reagents
-
Fungal Strain: High protease-producing strain (e.g., Aspergillus oryzae).
-
Culture Medium: Potato Dextrose Broth (PDB) or a custom medium (e.g., 30 g/L dextrin, 2 g/L peptone, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄, 0.5 g/L KCl, 0.01 g/L FeSO₄).[1]
-
Reagents: Ammonium sulfate, Tris-HCl, NaCl, Phenylmethylsulfonyl fluoride (B91410) (PMSF), Ethylenediaminetetraacetic acid (EDTA).
-
Chromatography Resins: DEAE-Sepharose (Anion Exchange), Sephadex G-100 (Gel Filtration).
-
Equipment: Shaking incubator, refrigerated centrifuge, dialysis tubing (10 kDa MWCO), chromatography columns and system (e.g., FPLC), spectrophotometer, SDS-PAGE equipment.
2. Protocol Steps
Step 1: Fungal Cultivation and Crude Extract Preparation
-
Inoculate 1 L of sterile fermentation medium with a spore suspension (10⁶ spores/mL) of the fungal strain.
-
Incubate the culture at 30-35°C for 48-72 hours in a shaking incubator at 150-200 rpm.[1][2]
-
Harvest the culture broth and separate the fungal mycelium by filtration through Whatman No. 1 filter paper.
-
Centrifuge the filtrate at 8,000 x g for 20 minutes at 4°C to remove any remaining cells and debris.[3]
-
The resulting supernatant is the crude enzyme extract. Collect and keep it on ice.
Step 2: Ammonium Sulfate Precipitation & Dialysis
-
Place the crude extract in a beaker on a magnetic stirrer in a cold room (4°C).
-
Slowly add solid ammonium sulfate to the stirring solution to achieve 80% saturation (approx. 561 g/L).[4][5] Adding the salt slowly prevents protein denaturation.[6]
-
Allow the protein to precipitate by continuing to stir gently for at least 4 hours or overnight at 4°C.[2][6]
-
Collect the precipitate by centrifugation at 10,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in a minimal volume of 50 mM Tris-HCl buffer (pH 7.0). This is the concentrated protein fraction.
-
Transfer the resuspended pellet into a 10 kDa MWCO dialysis bag and dialyze against 2 L of the same Tris-HCl buffer at 4°C for 24-36 hours, with at least three buffer changes to remove residual ammonium sulfate.[2][4]
Step 3: Anion Exchange Chromatography
-
Pack a column with DEAE-Sepharose resin and equilibrate it with 50 mM Tris-HCl buffer (pH 7.0) (Buffer A).[2]
-
Load the dialyzed sample from Step 2 onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline, collecting the unbound fraction.
-
Elute the bound proteins using a linear gradient of NaCl from 0 to 1.0 M in Buffer A (Buffer B).[7]
-
Collect 2-3 mL fractions and measure the protein content (A280) and protease activity for each fraction.
-
Pool the fractions that exhibit the highest protease activity.
Step 4: Gel Filtration (Size Exclusion) Chromatography
-
Concentrate the pooled active fractions from the previous step using an ultrafiltration device (10 kDa MWCO).
-
Equilibrate a Sephadex G-100 column with 50 mM Tris-HCl buffer (pH 7.0) containing 150 mM NaCl.[8][9]
-
Apply the concentrated sample to the top of the column. The sample volume should be small, typically 1-5% of the total bed volume, for optimal resolution.[10]
-
Elute the protein isocratically with the same buffer at a constant flow rate.
-
Collect fractions and assay for protein content (A280) and protease activity.
-
Pool the active fractions, which should now contain the purified this compound protease.
-
Assess the purity of the final sample using SDS-PAGE, which should ideally show a single protein band.[2]
Protease Activity Assay (Caseinolytic Method)
-
Prepare a 1% (w/v) casein solution in 50 mM Tris-HCl buffer (pH 7.0).
-
Mix 200 µL of the enzyme sample with 200 µL of the casein solution.[4]
-
Incubate the reaction at 40°C for 10 minutes.[4]
-
Stop the reaction by adding 400 µL of 0.4 M Trichloroacetic Acid (TCA).[4]
-
Centrifuge at 8,000 x g for 10 minutes to pellet the undigested casein.
-
Measure the absorbance of the supernatant at 280 nm to quantify the soluble peptides released. One unit of protease activity can be defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the assay conditions.
Data Presentation
Table 1: Purification Summary for this compound Protease. This table presents representative data from a typical purification process, showing the progressive increase in specific activity and the corresponding yield at each step.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 30,000 | 20.0 | 100 | 1.0 |
| Ammonium Sulfate (80%) | 450 | 25,500 | 56.7 | 85 | 2.8 |
| DEAE-Sepharose Ion Exchange | 35 | 15,300 | 437.1 | 51 | 21.9 |
| Sephadex G-100 Gel Filtration | 8 | 9,600 | 1200.0 | 32 | 60.0 |
Note: Data are hypothetical but representative of typical fungal protease purification results.[2][7]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a generalized signaling pathway for enzyme secretion.
Caption: Experimental workflow for this compound protease purification.
Caption: Generalized pathway of fungal extracellular enzyme secretion.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Purification and characterization of neutral protease from Aspergillus oryzae Y1 isolated from naturally fermented broad beans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Cultural Conditions for Protease Production by a Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Purification and Characterization of a Protease Using Aspergillus oryzae Under Submerged Fermentation Using Dairy By-Products as a Substrate [mdpi.com]
- 8. Gel filtration chromatography: Significance and symbolism [wisdomlib.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant DV1 Protein Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV) is a mosquito-borne flavivirus and a significant global health threat. The virus has four serotypes (DENV-1, -2, -3, and -4). The development of effective diagnostics, therapeutics, and vaccines relies on the availability of high-quality recombinant viral proteins. The Dengue Virus serotype 1 (DV1) non-structural protein 1 (NS1) and Envelope (E) protein are key targets for these applications due to their roles in viral replication, pathogenesis, and immunogenicity.[1][2][3] Escherichia coli (E. coli) is a widely used host for the production of recombinant proteins due to its rapid growth, well-understood genetics, and cost-effectiveness.[4][5]
These application notes provide detailed protocols for the expression and purification of recombinant this compound NS1 and E proteins in E. coli. The protocols address common challenges such as inclusion body formation and provide methods for protein refolding and purification.
Data Presentation
Table 1: Summary of Quantitative Data for Recombinant this compound Protein Expression in E. coli
| Protein | Expression System | Vector | Host Strain | Inducer | Yield | Reference |
| This compound NS1 | pBAD Promoter System | pBM802 | E. coli | 0.2% (w/v) Arabinose | 230–250 mg/L | [6] |
| DENV E | GST Fusion System | pGEX | E. coli | Not Specified | Up to 2 mg/L | [7] |
| DENV-3 NS1 | pET System | pET22b(+) | E. coli BL21(DE3) | 0.05 mM IPTG | Not Specified | [8] |
| DENV rE | pET System | pET-15b | E. coli BL21(DE3) | 1.0 mM IPTG | Not Specified | [9] |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound NS1 Protein in E. coli
This protocol is adapted from a method for high-level expression of DENV NS1 as inclusion bodies.[6]
1. Gene Cloning and Transformation:
-
Synthesize the full-length NS1 gene of this compound with codon optimization for E. coli expression.
-
Clone the optimized NS1 gene into an expression vector, such as pBM802 under the control of the pBAD promoter.[6]
-
Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., E. coli LMG194).
2. Protein Expression and Induction:
-
Inoculate a single colony of transformed E. coli into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding arabinose to a final concentration of 0.2% (w/v).[6]
-
Continue to incubate the culture at 30°C for 16 hours with shaking.[6]
3. Inclusion Body Isolation:
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Lyse the cells using a French press at 20,000 psi.[6]
-
Centrifuge the lysate at 27,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet) containing the inclusion bodies.[6]
-
Wash the inclusion body pellet with a buffer containing 2% sodium deoxycholate, followed by a wash with lysis buffer to remove detergent.[6]
4. Protein Purification under Denaturing Conditions:
-
Solubilize the washed inclusion bodies in a buffer containing 8 M urea (B33335), 100 mM Tris-HCl pH 8.0, and 200 mM NaCl.[3][10]
-
Clarify the solubilized protein solution by centrifugation at 27,000 x g for 30 minutes at 4°C.
-
Purify the recombinant NS1 protein using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin.
-
Equilibrate the Ni-NTA column with binding buffer (8 M urea, 100 mM Tris-HCl pH 8.0).
-
Load the clarified protein solution onto the column.
-
Wash the column with washing buffer (8 M urea, 100 mM Tris-HCl pH 8.0, 20 mM imidazole).
-
Elute the protein with elution buffer (8 M urea, 100 mM Tris-HCl pH 8.0, 250 mM imidazole).
-
5. Protein Refolding:
-
Perform stepwise dialysis of the purified protein against a refolding buffer (e.g., 50 mM Tris pH 8.0, 0.4 M L-arginine) with decreasing concentrations of urea to allow for proper protein folding.[3]
-
Monitor protein aggregation during dialysis.
-
Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
Protocol 2: Expression of Recombinant this compound Envelope (E) Protein in E. coli
This protocol provides a general framework for the expression of the DENV E protein, which often results in inclusion body formation.[9]
1. Gene Cloning and Transformation:
-
Clone the gene sequence encoding the this compound E protein into a suitable expression vector, such as pET-15b, which includes an N-terminal His-tag.[9]
-
Transform the recombinant plasmid into an E. coli expression strain like BL21(DE3).[9]
2. Protein Expression and Induction:
-
Grow the transformed E. coli in LB broth with the appropriate antibiotic at 37°C with agitation until the OD600 reaches 0.5–0.6.[9]
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1.0 mM.[9]
-
Incubate the culture for an additional 4 hours at 37°C.[9]
3. Cell Lysis and Inclusion Body Collection:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in PBS and lyse the cells by sonication on ice.[9]
-
Separate the insoluble inclusion bodies from the soluble fraction by centrifugation.[9]
4. Purification and Refolding:
-
Follow the purification and refolding steps as described in Protocol 1 (steps 4 and 5), adapting the buffer conditions as necessary for the E protein.
Mandatory Visualization
Caption: Workflow for recombinant this compound protein expression and purification in E. coli.
Caption: Simplified diagram of Dengue Virus NS1 protein localization and function.
Applications of Recombinant this compound Proteins
Recombinant this compound proteins produced in E. coli have several important applications in research and development:
-
Diagnostics: The NS1 protein is a key biomarker for early diagnosis of dengue infection.[2][6] Recombinant NS1 can be used to develop sensitive diagnostic assays, such as ELISAs, and to generate monoclonal antibodies for rapid diagnostic tests.[6]
-
Vaccine Development: The envelope protein is a primary target for neutralizing antibodies and is a major component of subunit vaccine candidates.[3][9] Recombinant E protein can be used to immunize animals to evaluate its potential as a vaccine antigen.
-
Structural and Functional Studies: Purified recombinant proteins are essential for studying their three-dimensional structure, as well as their interactions with other viral and host proteins.[11] This information is crucial for understanding the viral life cycle and for rational drug design.
-
Drug Discovery: Recombinant proteins can be used in high-throughput screening assays to identify small molecules that inhibit their function, which could be developed into antiviral drugs.[12]
Troubleshooting
-
Low Protein Expression:
-
Optimize inducer concentration, temperature, and induction time.
-
Use a different E. coli expression strain.
-
Ensure the codon usage of the viral gene is optimized for E. coli.
-
-
Inclusion Body Formation:
-
Lower the induction temperature and/or inducer concentration to slow down protein expression and promote proper folding.
-
Co-express molecular chaperones.
-
Fuse the target protein to a highly soluble partner like Maltose-Binding Protein (MBP).[13]
-
-
Poor Refolding Yield:
-
Screen different refolding buffer compositions (e.g., varying pH, additives like L-arginine, or redox shuffling reagents).
-
Optimize the rate of denaturant removal during dialysis.
-
-
Protein Degradation:
-
Add protease inhibitors during cell lysis and purification.
-
Use protease-deficient E. coli strains.[5]
-
References
- 1. The Good, the Bad, and the Shocking: The Multiple Roles of Dengue Virus Nonstructural Protein 1 in Protection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and expression of the NS1 protein of dengue virus in a prokaryotic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 6. Super induction of dengue virus NS1 protein in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The production of recombinant dengue virus E protein using Escherichia coli and Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojs.hust.edu.vn [ojs.hust.edu.vn]
- 9. journal.ugm.ac.id [journal.ugm.ac.id]
- 10. virogen.com [virogen.com]
- 11. Dengue Virus Non-structural Protein 1 Modulates Infectious Particle Production via Interaction with the Structural Proteins [iris.unicampania.it]
- 12. cusabio.com [cusabio.com]
- 13. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
Developing a Dengue Virus Serotype 1 (DV1) NS2B/NS3 Protease Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DDV) infection is a significant global health concern, with DV serotype 1 (DV1) being one of the four distinct serotypes causing dengue fever and more severe forms of the disease.[1][2] The viral non-structural protein 3 (NS3), in complex with its cofactor NS2B, forms a serine protease (NS2B/NS3pro) that is essential for viral replication.[3][4][5][6] This protease cleaves the viral polyprotein at multiple sites to release functional viral proteins, making it a prime target for the development of antiviral therapeutics.[4][5][6] This document provides detailed application notes and a protocol for a fluorescence-based in vitro activity assay for the this compound NS2B/NS3 protease, suitable for high-throughput screening (HTS) of potential inhibitors.
Principle of the Assay
This assay quantitatively measures the enzymatic activity of the this compound NS2B/NS3 protease through the cleavage of a fluorogenic peptide substrate. The substrate consists of a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher. In its intact state, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage by the NS2B/NS3 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. This increase is directly proportional to the protease activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Dengue virus life cycle, highlighting the role of the NS2B/NS3 protease, and the experimental workflow for the activity assay.
Caption: Simplified Dengue Virus Life Cycle Highlighting NS2B/NS3 Protease Action.
Caption: General Workflow for the this compound NS2B/NS3 Protease Activity Assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Recombinant this compound NS2B/NS3 Protease | Commercially available | e.g., GenScript | -80°C |
| Fluorogenic Peptide Substrate (e.g., Bz-nKRR-AMC) | Commercially available | e.g., GenScript | -20°C |
| Assay Buffer (50 mM Tris-HCl, pH 8.5, 20% glycerol (B35011), 1 mM CHAPS) | Sigma-Aldrich | Various | 4°C |
| Dimethyl Sulfoxide (DMSO), Molecular Biology Grade | Sigma-Aldrich | D8418 | Room Temp. |
| 96-well or 384-well black, flat-bottom microplates | Corning | e.g., 3603 | Room Temp. |
| Fluorescence Microplate Reader | Various | --- | --- |
| Positive Control Inhibitor (e.g., aprotinin) | Sigma-Aldrich | A1153 | -20°C |
Experimental Protocol
Reagent Preparation
-
Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 8.5), 20% (v/v) glycerol, and 1 mM 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).[4] Filter sterilize and store at 4°C.
-
This compound NS2B/NS3 Protease Working Solution: Thaw the enzyme on ice. Dilute the enzyme stock in cold assay buffer to the desired final concentration (e.g., 10 nM).[4] Keep on ice until use.
-
Fluorogenic Substrate Working Solution: Dissolve the peptide substrate (e.g., Bz-nKRR-AMC) in DMSO to create a stock solution (e.g., 10 mM).[4] Further dilute the stock solution in assay buffer to the desired final concentration (e.g., 100 µM).[4] Protect from light.
-
Test Compound and Control Preparation: Dissolve test compounds and the positive control inhibitor in 100% DMSO to create stock solutions. Prepare serial dilutions of the compounds and controls in DMSO. The final DMSO concentration in the assay should be kept constant and typically below 1%.
Assay Procedure (96-well format)
-
Compound Dispensing: Add 1 µL of each test compound dilution or control (DMSO for no-inhibitor control, positive control inhibitor) to the wells of a black microplate.
-
Enzyme Addition: Add 50 µL of the this compound NS2B/NS3 protease working solution to each well.
-
Pre-incubation: Mix gently on a plate shaker for 1 minute and then incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 50 µL of the fluorogenic substrate working solution to each well to start the enzymatic reaction. The final volume in each well will be 101 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 380 nm excitation and 450 nm emission for AMC).[4] Measure the fluorescence intensity kinetically every minute for 30-60 minutes at 37°C.
Data Presentation and Analysis
The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve (fluorescence units per minute). The percentage of inhibition for each compound concentration is calculated using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] x 100
The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Sample Data Table
| Compound ID | Concentration (µM) | Reaction Rate (RFU/min) | % Inhibition | IC50 (µM) |
| Control (-) | 0 | 500 | 0 | N/A |
| Control (+) | 10 | 25 | 95 | 0.5 |
| Compound A | 0.1 | 450 | 10 | 5.2 |
| 1 | 300 | 40 | ||
| 10 | 150 | 70 | ||
| 100 | 50 | 90 | ||
| Compound B | 0.1 | 490 | 2 | >100 |
| 1 | 480 | 4 | ||
| 10 | 450 | 10 | ||
| 100 | 420 | 16 |
Troubleshooting and Considerations
-
High Background Fluorescence: Test compounds may be inherently fluorescent. A control well containing the compound and substrate without the enzyme should be included to subtract any background fluorescence.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is not inhibiting the enzyme activity. A DMSO titration curve can be performed to determine the tolerance of the assay.
-
Enzyme Instability: The NS2B/NS3 protease can be unstable. Prepare fresh dilutions of the enzyme for each experiment and always keep it on ice. The inclusion of glycerol in the assay buffer helps to stabilize the enzyme.[4]
-
Substrate Inhibition: At very high concentrations, some substrates can cause inhibition of the enzyme.[7] It is important to determine the optimal substrate concentration by performing a substrate titration to find the Michaelis-Menten constant (Km). The assay should ideally be run at a substrate concentration at or below the Km.
-
Assay Robustness: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It can be calculated using the signals from the positive and negative controls.
These application notes and protocols provide a comprehensive guide for establishing a robust and reliable this compound NS2B/NS3 protease activity assay. This assay can be a valuable tool in the discovery and development of novel antiviral agents against Dengue virus.
References
- 1. Dengue virus - Wikipedia [en.wikipedia.org]
- 2. Dengue virus life cycle: viral and host factors modulating infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and utility of an in vitro, fluorescence-based assay for the discovery of novel compounds against dengue 2 viral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dengue virus protease activity modulated by dynamics of protease cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Dengue Virus 1 (DV1) NS2B/NS3 Protease Enzymatic Activity
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The term "DV1" is not a standard abbreviation for a specific enzyme. This document assumes "this compound" refers to Dengue Virus Serotype 1 (DENV1) . The protocols provided focus on the enzymatic activity of the DENV1 NS2B/NS3 protease , a key enzyme in the viral life cycle and a major target for antiviral drug development.[1][2][3] The NS2B/NS3 protease is a two-component enzyme complex essential for processing the viral polyprotein, a process critical for viral replication.[1][2][4]
Introduction
Dengue virus (DENV) is a mosquito-borne flavivirus and a significant global health threat, causing millions of infections annually.[1][5] The DENV genome is translated into a single polyprotein that is subsequently cleaved by both host and viral proteases to yield functional viral proteins.[1][6][7] The viral NS2B/NS3 protease is responsible for several of these cleavages, making it an essential enzyme for viral replication and a prime target for the development of antiviral therapies.[2][3][8] Measuring the enzymatic activity of the DENV1 NS2B/NS3 protease is fundamental for screening potential inhibitors and understanding the enzyme's kinetic properties.
This document provides detailed protocols for measuring DENV1 NS2B/NS3 protease activity, primarily focusing on a widely used and adaptable method: the Förster Resonance Energy Transfer (FRET)-based assay.[9][10]
Principle of the FRET-Based Protease Assay
FRET-based assays are a common and effective method for monitoring protease activity in a high-throughput format.[9][11] The principle of this assay relies on a synthetic peptide substrate that contains a fluorophore and a quencher molecule. When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence signal through FRET. Upon cleavage of the peptide by the DENV1 NS2B/NS3 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that can be measured over time. The rate of this increase in fluorescence is directly proportional to the enzymatic activity of the protease.
Data Presentation: Quantitative Analysis of Protease Activity
The following tables summarize typical quantitative data obtained from DENV1 NS2B/NS3 protease activity assays.
Table 1: Michaelis-Menten Kinetic Parameters for DENV1 NS2B/NS3 Protease
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Bz-nKRR-AMC | 105 | N/A | N/A | [9] |
| FRET peptide | 1.26 ± 0.34 | N/A | 1.11 x 103 | [10] |
| Bz-nKRR-AMC (DENV2) | 2 - 200 (concentration range) | N/A | N/A | [6] |
N/A: Not available in the cited reference.
Table 2: IC50 Values of Known DENV NS2B/NS3 Protease Inhibitors
| Inhibitor | IC50 (μM) | Assay Type | DENV Serotype | Reference |
| Aprotinin | 1.8 ± 0.2 | FRET-based | N/A (Flaviviral) | [11] |
| DTNB | 303 ± 54 | FRET-based | N/A (Flaviviral) | [11] |
| BP2109 | 15.43 ± 2.12 | Enzyme-based | DENV-2 | [8] |
Experimental Protocols
Expression and Purification of DENV1 NS2B/NS3 Protease
A prerequisite for in vitro assays is the production of a pure and active recombinant DENV1 NS2B/NS3 protease. This is typically achieved through expression in E. coli. The construct often includes a hydrophilic portion of NS2B co-expressed with the NS3 protease domain to ensure proper folding and activity.[2][6]
Protocol:
-
Transformation: Transform E. coli (e.g., BL21(DE3) strain) with an expression plasmid containing the DENV1 NS2B/NS3 protease construct.
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate for an additional 3-4 hours at a lower temperature (e.g., 30°C).[6]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication.
-
Purification:
-
Clarify the lysate by centrifugation.
-
If the protein is His-tagged, perform affinity chromatography using a Ni-NTA resin.[2]
-
Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM).
-
Elute the protease with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.
-
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.
FRET-Based Enzymatic Activity Assay
This protocol describes a typical FRET-based assay for measuring DENV1 NS2B/NS3 protease activity in a 96-well or 384-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
Purified DENV1 NS2B/NS3 protease
-
FRET peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC)[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS[3][6]
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Protocol:
-
Reaction Setup:
-
In each well of the microplate, add 80-100 µL of the reaction mixture.
-
For inhibitor screening, pre-incubate the enzyme with various concentrations of the test compound for 30-60 minutes at room temperature.[3]
-
-
Enzyme and Substrate Concentrations:
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate to the wells containing the enzyme (and inhibitor, if applicable).
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 380 nm excitation and 450 nm emission for AMC).[6]
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).[6]
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction by determining the slope of the linear portion of the fluorescence versus time plot.
-
For inhibitor screening, plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
DENV Polyprotein Processing Pathway
Caption: DENV polyprotein processing by host and viral proteases.
FRET-Based Assay Workflow
Caption: Workflow for a FRET-based protease activity assay.
Logical Relationship of Protease Inhibition
Caption: Logical diagram of NS2B/NS3 protease inhibition.
References
- 1. Construction of dengue virus protease expression plasmid and in vitro protease assay for screening antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dengue Protease Substrate Recognition: Binding of the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and quantification of dengue virus using a novel biosensor system based on dengue NS3 protease activity | PLOS One [journals.plos.org]
- 5. Frontiers | Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach [frontiersin.org]
- 6. Dengue virus protease activity modulated by dynamics of protease cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Quantitative Proteomic Analysis of Dengue Virus Type 2 Infected A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Fluorimetric and HPLC-based dengue virus protease assays using a FRET substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorimetric and HPLC-Based Dengue Virus Protease Assays Using a FRET Substrate [ouci.dntb.gov.ua]
- 11. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Disabled-1 (Dab1) in Biotechnology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Disabled-1 (Dab1) is a crucial intracellular adaptor protein primarily known for its essential role in the Reelin signaling pathway.[1][2] This pathway is fundamental for regulating neuronal migration and proper lamination of the developing brain.[1][2][3] Dab1 functions by docking to the intracellular domains of the Reelin receptors, ApoER2 and VLDLR, and becomes tyrosine-phosphorylated by Src family kinases upon Reelin binding.[1][4] This phosphorylation event initiates a cascade of downstream signaling events critical for cytoskeletal rearrangement and cell positioning.[3][5] Beyond its well-established role in neurodevelopment, emerging research has implicated Dab1 in synaptic plasticity, learning, and memory in the adult brain.[6] Furthermore, Dab1 is gaining attention in cancer biology, where it is often downregulated and may function as a tumor suppressor.[7][8] These diverse functions make Dab1 a protein of significant interest in neurobiology, oncology, and drug development.
These application notes provide an overview of the key applications of Dab1 research, summarize relevant quantitative data, and provide detailed protocols for its study.
Key Applications in Biotechnology Research
-
Neurodevelopmental Studies: Dab1 is a central molecule for investigating the mechanisms of neuronal migration and cortical layering.[1][2] Mutations in the Dab1 gene in mice lead to a "scrambler" phenotype, which is identical to that of "reeler" mice lacking Reelin, characterized by severe disorganization of the brain's laminated structures.[1][2]
-
Cancer Research: Dab1 is located within a common fragile site (FRA1B) and its expression is frequently decreased in various cancers, including brain, endometrial, and breast cancer.[7][8] Overexpression of Dab1 in cancer cell lines has been shown to reduce cell growth and promote apoptosis, suggesting its potential as a tumor suppressor.[7][8] Its study is relevant for understanding tumorigenesis and developing novel therapeutic strategies.
-
Neuro-Glia-Vascular Communication: Recent studies have shown that Dab1 signaling in endothelial cells is crucial for the proper vascularization of the central nervous system and the establishment of the blood-brain barrier.[9] This highlights a role for Dab1 in the broader context of the neurovascular unit.
-
Synaptic Plasticity and Learning: In the adult brain, Dab1 is involved in regulating synaptic function and is essential for hippocampal-dependent associative and spatial learning.[6] This makes it a target for research into cognitive function and neurodegenerative diseases like Alzheimer's.[5][10]
Data Presentation
Table 1: Dab1 Expression Levels in Cancer Summarizes the observed changes in Dab1 expression in various human cancers, highlighting its potential as a biomarker or therapeutic target.
| Cancer Type | Tissue Type | Change in Dab1 Expression | Reference |
| Brain Cancer | Primary Tumor & Cell Lines | Decreased | [7] |
| Endometrial Cancer | Primary Tumor & Cell Lines | Decreased | [7] |
| Breast Cancer | Paraffin Sections & Frozen Tissues | Decreased | [8] |
| Glioblastoma | - | Strongly Down-regulated | [8] |
| Neuroblastoma | - | Strongly Down-regulated | [8] |
Table 2: Phenotypes of Dab1 Deficiency in Mice Outlines the key phenotypic consequences of Dab1 knockout or mutation in mouse models, which are fundamental for in vivo studies.
| Phenotype | Affected Brain Region | Consequence | Reference |
| Disrupted Neuronal Layering | Cerebral Cortex, Hippocampus, Cerebellum | Reeler-like phenotype, ataxia | [1][2] |
| Purkinje Cell Ectopia | Cerebellum | Cerebellar hypoplasia | [2] |
| Defective Synaptic Plasticity | Hippocampus | Impaired learning and memory | [6] |
| Reduced Dendritic Spine Size | Hippocampus | Defective Akt and ERK1/2 signaling | [6] |
Signaling Pathways and Experimental Workflows
Reelin-Dab1 Signaling Pathway
The canonical Reelin-Dab1 signaling pathway is initiated by the binding of extracellular Reelin to the ApoER2 and VLDLR receptors on the neuronal surface. This induces receptor clustering and the recruitment of the cytosolic adaptor protein Dab1. Dab1 is then phosphorylated on key tyrosine residues by Src family kinases (SFKs) like Fyn and Src. Phosphorylated Dab1 acts as a scaffold, recruiting and activating downstream effector proteins, which leads to the regulation of the cytoskeleton and neuronal migration. Key downstream pathways include the PI3K/Akt pathway, which influences cell survival and growth, and the Crk/CrkL pathway, which is involved in cell adhesion and migration.[3][5][11] Following signaling, phosphorylated Dab1 is targeted for degradation by the ubiquitin-proteasome system, which terminates the signal.[4]
Caption: Canonical Reelin-Dab1 signaling pathway.
Experimental Workflow: Analysis of Dab1 Phosphorylation
A common experimental goal is to determine if a specific treatment or condition alters the phosphorylation state of Dab1. This workflow outlines the key steps from cell culture to data analysis.
Caption: Workflow for analyzing Dab1 phosphorylation.
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) of Dab1 from Cell Lysates
This protocol describes the enrichment of Dab1 from total cell lysates for subsequent analysis, such as Western Blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-Dab1 antibody (validated for IP).[12]
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 1X Laemmli sample buffer).
-
Microcentrifuge tubes.
-
Magnetic separation rack.
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required by the experimental design.
-
Wash cells once with ice-cold PBS.
-
Add 0.5-1.0 mL of ice-cold lysis buffer to the culture dish, incubate on ice for 10 minutes.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Dilute 200-500 µg of total protein from the cleared lysate with lysis buffer to a final volume of 500 µL.
-
Add 1-5 µg of the primary anti-Dab1 antibody. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
While incubating, prepare the magnetic beads by washing them twice with 500 µL of lysis buffer.
-
Add the pre-washed beads to the lysate-antibody mixture and incubate with gentle rotation for another 1-2 hours at 4°C.[13]
-
-
Washing and Elution:
-
Place the tube on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. For each wash, remove the tube from the rack, resuspend the beads, incubate briefly, and then recapture the beads on the magnetic rack.
-
After the final wash, remove all residual supernatant.
-
To elute the protein, add 30-50 µL of 1X Laemmli sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein-antibody complex from the beads.
-
Briefly centrifuge, place on the magnetic rack, and carefully collect the supernatant containing the eluted Dab1 protein for SDS-PAGE analysis.
-
Protocol 2: Western Blotting for Total and Phosphorylated Dab1
This protocol details the detection of total and tyrosine-phosphorylated Dab1 following SDS-PAGE.
Materials:
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies: Anti-Dab1 and Anti-phospho-Dab1 (pTyr).[12][15]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
SDS-PAGE and Transfer:
-
Load the eluted samples from the IP (Protocol 1) and a portion of the initial cell lysate (input control) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size. Dab1 has a predicted molecular weight of ~90 kDa.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Dab1) diluted in blocking buffer. For optimal results, incubate overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Reprobing (Optional):
-
To detect total Dab1 on the same membrane, the membrane can be stripped of the phospho-specific antibody using a mild stripping buffer.
-
After stripping, re-block the membrane and repeat the immunoblotting procedure starting with the anti-total-Dab1 primary antibody. This allows for normalization of the phosphorylated Dab1 signal to the total amount of Dab1 protein.
-
References
- 1. DAB1 - Wikipedia [en.wikipedia.org]
- 2. Disabled-1 acts downstream of Reelin in a signaling pathway that controls laminar organization in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reelin-Disabled-1 signaling in neuronal migration: splicing takes the stage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene - DAB1 [maayanlab.cloud]
- 6. Dab1 is required for synaptic plasticity and associative learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disabled-1 is a large common fragile site gene, inactivated in multiple cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disabled‐1 is down‐regulated in clinical breast cancer and regulates cell apoptosis through NF‐κB/Bcl‐2/caspase‐9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Dab1 signaling orchestrates neuro-glia-vessel communication in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DAB1 DAB adaptor protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Dab1 expression level controls Reelin-induced PI3K-Akt activation in early GABAergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dab1 Antibody (#3328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 14. neb.com [neb.com]
- 15. Phospho-Dab1 (Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. jneurosci.org [jneurosci.org]
Application Note: High-Efficiency Protein Digestion for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry-based proteomics is a cornerstone of modern biological research and drug development, enabling the large-scale identification and quantification of proteins. A critical step in the "bottom-up" proteomics workflow is the enzymatic digestion of complex protein samples into smaller peptides, which are more amenable to analysis by mass spectrometry.[1][2][3] The choice of protease and the digestion protocol are paramount for achieving high sequence coverage and reproducible results.
While a variety of proteases are available, this document provides a comprehensive protocol for in-solution protein digestion using Trypsin, the most widely used enzyme in proteomics due to its high specificity and efficiency.[3] Trypsin cleaves C-terminal to lysine (B10760008) and arginine residues, generating peptides in the ideal mass range for mass spectrometric analysis.[3] The principles and steps outlined here can be adapted for other proteases, and a comparative table of common enzyme specificities is provided.
Core Principles of Protein Digestion for Mass Spectrometry
Effective protein digestion for mass spectrometry involves a series of key steps to ensure the protease can access all potential cleavage sites. This typically includes:
-
Denaturation: Unfolding the protein to expose internal cleavage sites. This is often achieved using chaotropic agents like urea (B33335) or detergents.
-
Reduction: Breaking disulfide bonds (cysteine-cysteine linkages) using reducing agents such as dithiothreitol (B142953) (DTT).
-
Alkylation: Capping the reduced cysteine residues to prevent them from reforming disulfide bonds. Iodoacetamide (B48618) (IAA) is commonly used for this purpose.[4]
-
Enzymatic Digestion: Addition of a specific protease to cleave the protein into peptides.
-
Sample Cleanup: Removal of salts, detergents, and other contaminants that can interfere with mass spectrometry analysis. This is often performed using C18 solid-phase extraction.[5]
Experimental Protocols
In-Solution Protein Digestion Protocol
This protocol is optimized for the digestion of 10-100 µg of protein.
Materials:
-
Protein sample in a suitable buffer
-
Urea
-
Ammonium (B1175870) bicarbonate (50 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
-
Ultrapure water
-
C18 spin columns for peptide cleanup
Protocol Steps:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a denaturing buffer to a final concentration of 1-2 mg/mL. A common buffer is 8 M urea in 50 mM ammonium bicarbonate.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to the protein solution to a final concentration of 5-10 mM.
-
Incubate the mixture at 37-56°C for 1 hour.
-
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 15-20 mM.
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. This is crucial for trypsin activity.
-
Add mass spectrometry grade trypsin to the protein mixture. A standard enzyme-to-protein ratio is 1:50 (w/w).
-
Incubate the digestion reaction at 37°C for 12-18 hours (overnight).
-
-
Quenching the Digestion:
-
Acidify the sample by adding trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the enzymatic reaction.
-
-
Peptide Desalting and Cleanup:
-
Equilibrate a C18 spin column by washing with 100% acetonitrile followed by a wash with 0.1% TFA in water.
-
Load the acidified peptide sample onto the C18 column.
-
Wash the column with 0.1% TFA in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides from the column using a solution of 50-80% acetonitrile with 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge. The dried peptides can be stored at -20°C or reconstituted in a suitable buffer for mass spectrometry analysis.
-
Data Presentation
Table 1: Comparison of Common Proteases for Mass Spectrometry
| Protease | Source | Cleavage Specificity (C-terminal to) | Optimal pH | Notes |
| Trypsin | Porcine or bovine pancreas | Lysine (K), Arginine (R) | 8.0 - 9.0 | Most commonly used protease in proteomics. |
| Lys-C | Lysobacter enzymogenes | Lysine (K) | 8.0 - 9.0 | Often used in combination with trypsin to reduce missed cleavages. |
| Glu-C | Staphylococcus aureus V8 | Glutamic acid (E) in ammonium bicarbonate buffer; Glutamic acid (E) and Aspartic acid (D) in phosphate (B84403) buffer | 7.8 (bicarbonate), 4.0-7.8 (phosphate) | Useful for generating overlapping peptides with trypsin. |
| Chymotrypsin | Bovine pancreas | Phenylalanine (F), Tyrosine (Y), Tryptophan (W) | 7.0 - 9.0 | Generates peptides with different properties than tryptic peptides. |
| Asp-N | Pseudomonas fragi | N-terminal to Aspartic acid (D) and Cysteic acid | 6.0 - 8.0 | Provides complementary cleavage to C-terminal specific proteases. |
Visualizations
Caption: Experimental workflow for in-solution protein digestion.
Caption: Example of a generic signaling pathway.
References
Application Notes and Protocols for DV1 Immobilization Techniques in Industrial Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue Virus (DENV), a mosquito-borne flavivirus, is a significant global health threat. The virus has four serotypes (DENV-1, DENV-2, DENV-3, DENV-4), with Dengue Virus Serotype 1 (DV1) being a major contributor to dengue fever cases worldwide. Key viral proteins, particularly the Envelope (E) protein and Non-Structural Protein 1 (NS1), are central to the virus's lifecycle and the host immune response.[1] The E protein is crucial for viral entry into host cells, while the NS1 protein is a biomarker for early dengue diagnosis.[1][2][3]
Immobilization, the process of attaching these biological molecules to a solid support, is a cornerstone technique for harnessing their properties in various industrial applications.[4][5] By confining this compound proteins or specific antibodies to a matrix, their stability is enhanced, they can be reused, and their integration into diagnostic and screening platforms is simplified.[4][6][7] This document provides detailed application notes and protocols for three key industrial areas: biosensor development, subunit vaccine design, and high-throughput drug screening.
Application Note 1: Biosensor Development for Dengue Diagnostics
The rapid and sensitive detection of this compound antigens (like E protein or NS1) or host-generated antibodies (IgM/IgG) is critical for early diagnosis and patient management.[1] Immobilizing specific recognition elements (antibodies, peptides, or antigens) onto sensor surfaces forms the basis of advanced diagnostic platforms like Surface Plasmon Resonance (SPR) and electrochemical biosensors.[1][2][8]
Immobilization Techniques for Biosensors
-
Covalent Binding: This method creates a strong, stable bond between the biomolecule and the support surface using chemical cross-linkers.[4][7] A common approach involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate carboxyl groups on a surface for reaction with amine groups on the protein.[8]
-
Physical Adsorption: This technique relies on non-covalent interactions like van der Waals forces and hydrogen bonds to attach biomolecules to a support.[5][6][9] While simpler and less likely to alter protein structure, the bonds are weaker, which can be a disadvantage for industrial applications requiring high stability.[6]
Quantitative Data for this compound Biosensors
The table below summarizes the performance of different biosensor platforms utilizing immobilized biomolecules for Dengue virus detection.
| Sensor Platform | Immobilized Molecule | Target Analyte | Support Material | Limit of Detection (LOD) | Reference |
| Surface Plasmon Resonance (SPR) | Anti-DENV IgM | DENV-2 E-protein | Au/DSU/NH₂rGO–PAMAM | 0.00008 nM | [8] |
| Electrochemical (Square Wave Voltammetry) | DGV BP1 Peptide | DENV-2 NS1 | Gold Electrode | 1.49 µg/mL | [2] |
| Peptide Microarray | Synthetic E protein epitope (E01) | Dengue Patient Sera | Microarray Slide | Not specified (Sensitivity: 100%, Specificity: 75%) | [10] |
Experimental Protocol: Covalent Immobilization for an SPR Biosensor
This protocol describes the immobilization of DENV-specific antibodies onto a gold-coated sensor chip for the detection of this compound E-protein, adapted from established methodologies.[8]
Materials:
-
Gold-coated SPR sensor chip
-
Self-Assembled Monolayer (SAM) solution (e.g., 11-mercaptoundecanoic acid or DSU)
-
Activation solution: 0.4 M EDC and 0.1 M NHS in deionized water
-
Immobilization Buffer: 10 mM acetate (B1210297) buffer, pH 5.0
-
This compound-specific monoclonal antibody (e.g., anti-E protein) at 10-50 µg/mL in immobilization buffer
-
Blocking solution: 1 M ethanolamine-HCl, pH 8.5, or 1% Bovine Serum Albumin (BSA)
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
Procedure:
-
Surface Cleaning: Clean the gold sensor chip using piranha solution or UV/Ozone treatment to remove organic contaminants.
-
SAM Formation: Immerse the chip in the SAM solution for 12-24 hours to form an organized monolayer with terminal carboxyl groups. Rinse thoroughly with ethanol (B145695) and deionized water, then dry under nitrogen.
-
Carboxyl Group Activation: Inject the EDC/NHS solution over the sensor surface for 5-10 minutes to activate the terminal carboxyl groups, forming reactive NHS esters.
-
Antibody Immobilization: Inject the this compound-specific antibody solution over the activated surface. The primary amine groups on the antibody will react with the NHS esters to form stable amide bonds. Monitor the SPR signal to determine the amount of immobilized protein.
-
Deactivation (Blocking): Inject the blocking solution (e.g., ethanolamine-HCl) to react with and cap any remaining active NHS esters, preventing non-specific binding in subsequent steps.[8]
-
Washing: Flush the system with PBST to remove any loosely bound antibodies. The sensor is now ready for analyte detection.
Workflow for Biosensor Fabrication
References
- 1. biotech.journalspub.info [biotech.journalspub.info]
- 2. Development of peptide biosensor for the detection of dengue fever biomarker, nonstructural 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstration of binding of dengue virus envelope protein to target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Screening for Dengue Virus NS2B/NS3 Protease Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the screening and identification of inhibitors targeting the Dengue Virus (DV) NS2B/NS3 protease, a critical enzyme in the viral replication cycle. The methodologies outlined here cover a range of in silico, biochemical, and cell-based assays suitable for high-throughput screening (HTS) and lead optimization.
Introduction
Dengue Virus, a member of the Flaviviridae family, is a major global health concern, with four distinct serotypes (DENV1-4) causing widespread morbidity.[1][2] The viral genome is translated into a single polyprotein that is processed by both host and viral proteases to yield functional viral proteins.[3] The viral NS2B/NS3 protease is essential for cleaving this polyprotein and is therefore a prime target for the development of antiviral therapeutics.[3][4][5] This document details robust methods for identifying and characterizing inhibitors of the DV NS2B/NS3 protease.
Screening Methodologies
A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy for discovering novel DV protease inhibitors.
In Silico Screening
Computational methods serve as a valuable first step to identify potential hit compounds from large virtual libraries, thereby reducing the time and cost associated with experimental screening.[4] These methods primarily rely on the known three-dimensional structure of the DV NS2B/NS3 protease.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[1][4][6] Virtual screening of large compound databases against the active site of the NS2B/NS3 protease can identify molecules with high predicted binding affinity.[6]
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with the protease active site. This model can then be used to screen for compounds with the desired features.[4]
-
Ligand-Based Methods: When structural information is limited, methods like Lipinski's rule of five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to filter compound libraries for drug-like properties.[7][8][9]
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of the purified recombinant NS2B/NS3 protease and the inhibitory effect of test compounds.
-
Fluorescence Resonance Energy Transfer (FRET) Assays: FRET-based assays are the most common method for HTS of DV protease inhibitors.[3][10] These assays utilize a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.[11]
-
Grating-Coupled Interferometry (GCI): GCI is a label-free technique that can be used to measure the kinetics and affinity of compound binding to the protease.[12]
Cell-Based Assays
Cell-based assays are crucial for validating the antiviral activity of hit compounds in a more physiologically relevant context and for assessing cytotoxicity.[5]
-
Replicon Systems: These systems utilize genetically engineered viral genomes that can replicate within host cells but do not produce infectious virus particles.[13] The replicon often contains a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for the quantification of viral replication.[13][14][15] A decrease in reporter signal in the presence of a compound indicates inhibition of viral replication.
-
Plaque Reduction Assay: This is a classic virological method used to determine the infectivity of a virus and the efficacy of an antiviral compound.[2][16] A reduction in the number of viral plaques in the presence of a compound indicates antiviral activity.
-
Viral Antigen Synthesis Inhibition Assay: This assay measures the production of viral proteins (e.g., NS1) in infected cells using techniques like immunofluorescence or ELISA.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data for various assays and inhibitors.
| Assay Type | Key Parameters | Typical Values | Reference |
| FRET-based Protease Assay | Z' factor | > 0.5 (for HTS) | [10] |
| Km (substrate) | 1.26 ± 0.34 μM | [10] | |
| kcat/Km | 1.11 × 10^3 M⁻¹s⁻¹ | [10] | |
| Cell-based Replicon Assay | Z' factor | 0.74 | [14] |
| Compound ID | Assay Type | IC50 (μM) | Reference |
| CID 54681617 | In vitro Protease Assay | 19.9 | [6] |
| CID 54692801 | In vitro Protease Assay | 17.5 | [6] |
| CID 54715399 | In vitro Protease Assay | 9.1 | [6] |
| Compound 1 | DENV2 Protease Assay | 8.5 | [17] |
| GKRRK (peptide) | In vitro Protease Assay | 48.87 | [18] |
| MB21 | Recombinant DENV-2 NS2B-NS3 Protease | 5.95 | [2] |
Experimental Protocols
Protocol 1: FRET-Based DV NS2B/NS3 Protease Inhibition Assay
This protocol describes a high-throughput assay to measure the inhibition of recombinant DV NS2B/NS3 protease.
Materials:
-
Purified recombinant DV NS2B/NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-GRR-AMC)
-
Assay Buffer: 200 mM Tris-HCl, pH 8.5[18]
-
Test compounds dissolved in DMSO
-
Aprotinin (B3435010) (positive control inhibitor)
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare the assay mixture by diluting the NS2B/NS3 protease in Assay Buffer to the desired final concentration (e.g., 0.5 μM).[18]
-
Add 25 μL of the diluted protease solution to each well of the 384-well plate.
-
Add 0.5 μL of test compound or control (DMSO for negative control, aprotinin for positive control) to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor complex formation.[18]
-
Initiate the reaction by adding 25 μL of the fluorogenic substrate (e.g., 100 μM final concentration) to each well.[18]
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each test compound relative to the DMSO control.
-
For active compounds, perform a dose-response analysis to determine the IC50 value.
Protocol 2: Cell-Based DV Replicon Assay
This protocol describes a method to assess the antiviral activity of compounds using a stable cell line harboring a DV replicon with a luciferase reporter.
Materials:
-
Stable cell line harboring a DV replicon (e.g., BHK-21 cells)[14]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Known DV inhibitor (e.g., NITD008) as a positive control
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the stable replicon cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
After 24 hours, treat the cells with serial dilutions of the test compounds or controls. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (e.g., <0.5%).
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the culture medium and lyse the cells according to the luciferase assay reagent manufacturer's instructions.
-
Measure the luciferase activity in each well using a luminometer.
-
In a parallel plate, assess the cytotoxicity of the compounds using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the DMSO control.
-
Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) for each compound. The selectivity index (SI) can be calculated as CC50/EC50.
Visualizations
Caption: Workflow for DV Protease Inhibitor Discovery.
Caption: Principle of the FRET-based Protease Assay.
Caption: Logic of the Cell-Based Replicon Assay.
References
- 1. Frontiers | Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of dengue virus protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. umpir.ump.edu.my [umpir.ump.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. In silico Analysis for Discovery of Dengue Virus Inhibitor from Natural Compounds | Atlantis Press [atlantis-press.com]
- 10. Fluorimetric and HPLC-Based Dengue Virus Protease Assays Using a FRET Substrate [ouci.dntb.gov.ua]
- 11. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 12. Dengue 2 NS2B-NS3 protease binding assay for compound screen using grating-coupled interferometry [protocols.io]
- 13. Dengue Virus Reporter Replicon is a Valuable Tool for Antiviral Drug Discovery and Analysis of Virus Replication Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of an efficient dengue virus replicon for development of assays of discovery of small molecules against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Construction of a dengue virus type 4 reporter replicon and analysis of temperature-sensitive mutations in non-structural proteins 3 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of covalent active site inhibitors of dengue virus protease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors [archrazi.areeo.ac.ir]
Application Notes and Protocols for Dv1 in Nematocidal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dv1 is a novel extracellular serine protease identified from the nematode-trapping fungus Dactylellina varietas. This enzyme has demonstrated significant nematicidal activity, suggesting its potential as a biological control agent against various nematode species. The primary mechanism of its nematicidal action is believed to be the enzymatic degradation of the nematode's cuticle, a protective outer layer.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the study and application of the this compound protease in a research setting.
Biochemical Properties
The this compound protease is characterized by the following properties:
-
Enzyme Class: Serine Protease (activity is highly sensitive to the serine protease inhibitor Phenylmethylsulfonyl fluoride (B91410) (PMSF))[1][2]
-
Substrate Specificity: this compound can degrade a variety of protein substrates, including casein, gelatin, bovine serum albumin (BSA), and, most notably, nematode cuticle.[1][2]
Data Presentation
Table 1: Nematicidal Activity of this compound Protease
This table summarizes the mortality rates of two free-living nematode species, Panagrellus redivivus and Caenorhabditis elegans, after treatment with purified this compound protease and crude fungal extract.
| Treatment Sample | Target Nematode | Mortality (%) after 12 hr | Mortality (%) after 24 hr |
| Purified this compound | Panagrellus redivivus | 55 ± 2% | 100% |
| Caenorhabditis elegans | 100% | 100% | |
| Crude Extract | Panagrellus redivivus | 65 ± 2% | 100% |
| Caenorhabditis elegans | 100% | 100% | |
| Control * | Panagrellus redivivus | 10 ± 2% | 15 ± 3% |
| Caenorhabditis elegans | 15 ± 2% | Not specified |
Data sourced from Yang, J., et al. (2007). "Purification and cloning of a novel serine protease from the nematode-trapping fungus Dactylellina varietas and its potential roles in infection against nematodes." Applied Microbiology and Biotechnology, 75(3), 557–565.[1] *Control consists of the protease heated at 100°C for 20 minutes to denature the enzyme.[1]
Experimental Protocols
Protocol 1: Purification of this compound Protease from Dactylellina varietas Culture
This protocol outlines the steps for purifying the this compound protease from the fungal culture filtrate.
1. Fungal Culture and Crude Extract Preparation: a. Culture Dactylellina varietas in a suitable liquid medium to induce protease secretion. b. After an appropriate incubation period, harvest the culture filtrate by separating it from the fungal mycelia via filtration. c. Concentrate the culture filtrate to obtain the crude enzyme extract.
2. Cation Exchange Chromatography: a. Equilibrate a cation exchange column (e.g., CM Sepharose) with a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0). b. Load the crude enzyme extract onto the column. c. Wash the column with the equilibration buffer to remove unbound proteins. d. Elute the bound proteins using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the same buffer). e. Collect fractions and assay for proteolytic activity to identify fractions containing this compound.
3. Hydrophobic Interaction Chromatography: a. Pool the active fractions from the cation exchange step. b. Add a high concentration of salt (e.g., ammonium (B1175870) sulfate) to the pooled fractions to increase hydrophobicity. c. Load the sample onto a hydrophobic interaction column (e.g., Phenyl Sepharose) equilibrated with a high-salt buffer. d. Elute the this compound protease by applying a reverse salt gradient (decreasing salt concentration). e. Collect fractions and assay for proteolytic activity. The fractions with the highest activity contain the purified this compound.
4. Purity Verification: a. Assess the purity of the final sample using SDS-PAGE. The purified this compound should appear as a single band at approximately 30 kDa.
Protocol 2: In Vitro Nematicidal Assay
This protocol describes how to assess the nematicidal activity of the purified this compound protease.
1. Nematode Preparation: a. Culture and synchronize the target nematodes (e.g., C. elegans or P. redivivus) to obtain a population of a specific life stage (e.g., L4 larvae or young adults). b. Wash the nematodes with a suitable buffer (e.g., M9 buffer for C. elegans) to remove any bacteria or debris. c. Adjust the nematode concentration to approximately 100-200 individuals per 50 µL.
2. Assay Setup: a. In a 96-well microtiter plate or a small petri dish, add a specific concentration of the purified this compound protease solution. b. For the negative control, use a buffer solution or heat-inactivated this compound protease. c. Add the nematode suspension to each well. d. The final volume in each well should be consistent (e.g., 200 µL).
3. Incubation and Observation: a. Incubate the plate at a suitable temperature (e.g., 25°C). b. Observe the nematodes under a microscope at set time points (e.g., 12, 24, and 48 hours). c. A nematode is considered dead if it does not move and has a straight body posture, even after being prodded with a fine needle.
4. Data Analysis: a. Calculate the percentage mortality for each treatment and control. b. Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100. c. Correct for control mortality using Abbott's formula if necessary.
Mandatory Visualizations
Diagram 1: Proposed Mechanism of this compound Nematicidal Action
Caption: Proposed mechanism of this compound protease in nematode infection.
Diagram 2: Experimental Workflow for Nematicidal Assay
Caption: Workflow for the in vitro nematicidal activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and cloning of a novel serine protease from the nematode-trapping fungus Dactylellina varietas and its potential roles in infection against nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and cloning of a novel serine protease from the nematode-trapping fungus Dactylellina varietas and its potential roles in infection against nematodes [agris.fao.org]
Troubleshooting & Optimization
DV1 Protease Stability and Storage Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and storage of Dengue Virus serotype 1 (DV1) protease.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound protease activity and stability?
A1: this compound protease, a serine protease, generally exhibits optimal activity and stability in a pH range of 7.5 to 9.0.[1] Acidic pH conditions, particularly below pH 7.0, can lead to conformational changes and aggregation of the protease.[2] For routine experiments and storage, maintaining a buffer with a pH around 8.0 to 8.5 is recommended.
Q2: What are the recommended long-term storage conditions for purified this compound protease?
A2: For long-term storage, it is highly recommended to store purified this compound protease at -80°C.[2] To prevent degradation due to repeated freeze-thaw cycles, the protein should be aliquoted into single-use volumes before freezing. The inclusion of a cryoprotectant, such as glycerol (B35011), is crucial for preserving activity.
Q3: Why is the NS2B cofactor important for this compound NS3 protease stability and activity?
A3: The NS3 protease domain of this compound is active only when complexed with its cofactor, a hydrophilic domain of the NS2B protein.[1][3] The NS2B cofactor plays a crucial role in the proper folding and stabilization of the NS3 protease domain, forming a stable and catalytically competent enzyme complex.[1] Constructs that fuse the hydrophilic core of NS2B to the NS3 protease domain via a flexible linker have been shown to produce stable and active protease.[1]
Q4: Can salt concentration affect the activity of this compound protease?
A4: Yes, high salt concentrations can be inhibitory to the enzymatic activity of this compound protease.[1] While a moderate salt concentration (e.g., 250 mM NaCl) is often used during purification steps like affinity chromatography, it is advisable to reduce the salt concentration, for instance through dialysis or desalting columns, for activity assays and long-term storage.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Protease Activity After Purification | 1. Incorrect Buffer pH: The pH of the final buffer is outside the optimal range (7.5-9.0), leading to protein denaturation. | 1. Verify the pH of all buffers. Prepare fresh buffers if necessary. Consider performing a buffer exchange into a buffer with a pH of 8.0-8.5. |
| 2. Absence of Stabilizing Additives: Lack of glycerol or reducing agents in the storage buffer can lead to instability. | 2. Add glycerol to a final concentration of 10-20% (v/v) to the purified protein. Include a mild reducing agent like 1 mM TCEP.[2] | |
| 3. Proteolytic Degradation: The protease may be undergoing auto-proteolysis or is being degraded by contaminating proteases. | 3. Purify the protease to the highest possible homogeneity. Store in single-use aliquots at -80°C immediately after purification. | |
| Protein Precipitation or Aggregation During Storage | 1. Low pH: The storage buffer has become acidic over time. | 1. Check the pH of the storage buffer. Use a well-buffered solution (e.g., HEPES or Tris) at a pH of 8.0 or higher. |
| 2. Repeated Freeze-Thaw Cycles: Multiple cycles of freezing and thawing can cause protein denaturation and aggregation. | 2. Aliquot the purified protease into smaller, single-use volumes before the initial freezing. | |
| 3. High Protein Concentration: Very high concentrations of the protease can promote aggregation. | 3. If possible, store the protein at a moderate concentration (e.g., 1-10 mg/mL). | |
| Inconsistent Results in Activity Assays | 1. Inhibitory Components in Buffer: Residual high concentrations of imidazole (B134444) from purification or high salt concentrations can inhibit protease activity.[1] | 1. Ensure that imidazole has been thoroughly removed by dialysis or a desalting column.[2] Reduce the salt concentration in the final assay buffer. |
| 2. Substrate Degradation: The peptide substrate may be unstable or has degraded. | 2. Use fresh substrate for each experiment and store it according to the manufacturer's instructions. | |
| 3. Temperature Fluctuations: The activity of Dengue protease is sensitive to temperature.[4] | 3. Ensure a stable and consistent temperature during the assay. Perform assays at a controlled temperature, for example, 37°C.[1] |
Experimental Protocols
Protocol 1: Purification of His-tagged this compound NS2B-NS3 Protease
This protocol is adapted from a method for the expression and purification of a this compound NS2B-NS3 fusion construct.[2]
Buffers and Reagents:
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 500 mM NaCl, 5% Glycerol, 1 mM TCEP, 0.5 mg/mL Lysozyme.
-
Wash Buffer: 50 mM Tris (pH 8.0), 250 mM NaCl, 25 mM Imidazole.[1]
-
Elution Buffer: 50 mM Tris (pH 8.0), 250 mM NaCl, 200-300 mM Imidazole.[1][5]
-
Final Storage Buffer: 50 mM HEPES (pH 7.5), 250 mM NaCl, 10% Glycerol, 1 mM TCEP.
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet expressing the this compound protease construct in ice-cold Lysis Buffer. Lyse the cells using sonication or a microfluidizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 45,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Wash Buffer (containing low imidazole).
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound protease with Elution Buffer.
-
-
Buffer Exchange and Storage:
-
Perform a buffer exchange on the eluted protein into the Final Storage Buffer using a desalting column or dialysis to remove imidazole.
-
Determine the protein concentration.
-
Aliquot the purified protein into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C.[2]
-
Protocol 2: Thermal Shift Assay (TSA) for Stability Assessment
This assay determines the melting temperature (Tm) of the protease, which is an indicator of its thermal stability. Higher Tm values suggest greater stability. This method can be used to screen for optimal buffer conditions and stabilizing additives.[1]
Materials:
-
Purified this compound Protease
-
SYPRO Orange dye (5000x stock in DMSO)
-
A real-time PCR instrument
-
Buffers and additives to be tested (e.g., different pH values, salts, cryoprotectants)
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare 50 µL reactions containing:
-
20 µg of purified this compound protease
-
The buffer and additive to be tested at the desired concentration
-
SYPRO Orange dye at a final dilution of 1:2500
-
-
Thermal Ramping:
-
Place the plate in a real-time PCR instrument.
-
Set a temperature gradient from 20°C to 95°C with a ramp rate of 1°C/minute.
-
Measure the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.
-
Compare the Tm values under different conditions to identify those that enhance stability.
-
Visualizations
Caption: Troubleshooting logic for addressing this compound protease inactivity.
Caption: Factors affecting the stability of this compound protease.
Caption: Workflow for evaluating this compound protease stability.
References
- 1. Serotype-Specific Structural Differences in the Protease-Cofactor Complexes of the Dengue Virus Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ligand-Bound Structures of the Dengue Virus Protease Reveal the Active Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting DV1 enzymatic assay variability
This technical support guide is designed for researchers, scientists, and drug development professionals to help troubleshoot variability and common issues encountered during DV1 enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My assay signal is low or absent. What are the potential causes?
Low or no signal in your this compound enzymatic assay can stem from several factors, ranging from reagent issues to incorrect instrument settings. A systematic check of potential causes is the most effective way to identify the problem.
Troubleshooting Steps:
-
Verify Reagent Preparation and Storage: Ensure all assay components, including the this compound enzyme, substrate, and buffers, have been prepared according to the protocol and stored at the correct temperatures.[1] Improperly stored or expired reagents are a common cause of assay failure.[1]
-
Check for Missing Components: Double-check that all necessary reagents were added to the reaction mixture.
-
Confirm Instrument Settings: Ensure the plate reader is set to the correct wavelength for your assay's output (e.g., colorimetric, fluorescent).[1]
-
Assess Enzyme Activity: The this compound enzyme may be inactive. This can be due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors.[2] Consider running a positive control with a known active enzyme lot.
-
Evaluate Buffer Conditions: The assay buffer must be at the optimal pH and ionic strength for this compound enzyme activity.[3][4][5] Ensure the buffer was prepared correctly and its pH verified.
Q2: I'm observing high variability between replicate wells. What could be the reason?
Troubleshooting Steps:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability.[1] Ensure your pipettes are calibrated and use proper pipetting techniques. For multi-well plates, preparing a master mix of reagents can help ensure consistency across wells.[1]
-
Incomplete Reagent Mixing: Ensure all components are thoroughly mixed before and after being added to the wells.[1]
-
Temperature Gradients: Temperature fluctuations across the assay plate can lead to variability in enzyme activity.[3][4] Ensure the plate is incubated at a uniform and optimal temperature.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. Consider not using the outermost wells for critical samples or filling them with buffer to minimize evaporation.
-
Sample Homogeneity: If using complex samples, ensure they are thoroughly homogenized to achieve a uniform distribution of the analyte.[1]
Q3: My standard curve is not linear. What should I do?
A non-linear standard curve can indicate issues with reagent concentrations, incubation times, or the dynamic range of the assay.
Troubleshooting Steps:
-
Check Standard Preparation: Re-evaluate the preparation of your standards. Serial dilutions should be performed carefully to ensure accuracy.
-
Substrate Depletion: If the reaction proceeds for too long or the enzyme concentration is too high, the substrate may be depleted, leading to a plateau in the signal.[6] It is crucial to measure the initial velocity of the reaction where less than 10% of the substrate has been consumed.[2]
-
Detector Saturation: At high substrate concentrations or with a very active enzyme, the signal may exceed the linear range of the detector.
-
Incorrect Incubation Time: The chosen incubation time may be too long, leading to the issues described above.[1] A time-course experiment can help determine the optimal linear range.
Data Presentation: Common Sources of Assay Interference
Certain substances can interfere with enzymatic assays. Below is a table summarizing common interfering substances and their threshold concentrations.
| Interfering Substance | Threshold Concentration | Potential Effect on Assay |
| EDTA | > 0.5 mM | Chelates metal cofactors required by the enzyme |
| Ascorbic Acid | > 0.2% | Can interfere with detection chemistry |
| SDS | > 0.2% | Can denature the enzyme |
| Sodium Azide | > 0.2% | Can inhibit enzyme activity |
| NP-40 / Tween-20 | > 1% | Can interfere with protein interactions |
This data is generalized from a troubleshooting guide for enzymatic assay kits.[1] Specific thresholds for the this compound assay may vary.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Enzyme Concentration
This experiment helps to find the enzyme concentration that yields a linear reaction rate over a specific time period.
Methodology:
-
Prepare a series of dilutions of the this compound enzyme in assay buffer. A typical range might be from 0.5x to 2x the concentration suggested in the standard protocol.
-
Prepare a reaction mix with a fixed, saturating concentration of the substrate.
-
Initiate the reaction by adding the different concentrations of the this compound enzyme to the substrate mix in a microplate.
-
Measure the product formation at multiple time points (e.g., every minute for 30 minutes) using a plate reader.
-
Plot the signal (product formation) versus time for each enzyme concentration.
-
The optimal enzyme concentration is the one that results in a linear increase in signal for the desired assay duration.[2]
Protocol 2: Substrate Km Determination
This protocol is for determining the Michaelis constant (Km) of the substrate, which is essential for optimizing substrate concentration in the assay.
Methodology:
-
Prepare a series of dilutions of the substrate in assay buffer. A common approach is to use concentrations ranging from 0.2 to 5 times the expected Km.[2]
-
Prepare a reaction mix with a fixed, optimal concentration of the this compound enzyme (determined from Protocol 1).
-
Initiate the reaction by adding the enzyme to the various substrate concentrations in a microplate.
-
Measure the initial reaction velocity (the linear portion of the reaction progress curve) for each substrate concentration.
-
Plot the initial velocity versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km value.
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting your this compound enzymatic assay.
Caption: Simplified this compound enzymatic reaction pathway.
Caption: A logical workflow for troubleshooting this compound assay variability.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. monash.edu [monash.edu]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Dengue Virus 1 (DV1) Activity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer composition and pH in Dengue Virus 1 (DV1) experiments.
FAQs: Buffer Composition and pH in this compound Assays
Q1: What is the optimal pH for studying this compound E protein binding to host cells?
A1: The optimal pH for this compound E protein binding and fusion studies is typically acidic, mimicking the endosomal environment where fusion occurs. A pH range of 6.0 to 6.25 is often used to induce the conformational changes in the E protein necessary for membrane fusion.[1][2] For instance, surface plasmon resonance (SPR) assays have shown maximal binding of the E protein to the pr peptide (a component of the immature virion) at approximately pH 6.25.[1] In contrast, at a neutral pH of 8.0, very low binding is observed.[1]
Q2: What is the recommended buffer and pH for this compound NS2B/NS3 protease activity assays?
A2: The this compound NS2B/NS3 protease, a key enzyme in the viral replication cycle, generally exhibits optimal activity in a slightly alkaline environment. The recommended pH for these assays is typically between 8.0 and 9.5.[3] A commonly used buffer is Tris-HCl.[3][4] For example, one study found the enzyme's optimal activity at pH 9.0.[3]
Q3: Can glycerol (B35011) be used in the this compound NS2B/NS3 protease assay buffer?
A3: While glycerol (up to 35%) has been used in the past to ensure high protease activity, it is not essential.[3] The high viscosity of glycerol can create problems in miniaturized high-throughput screening assays.[3] Certain nonionic detergents can be added to the assay buffer to replace glycerol without compromising enzymatic activity.[3]
Q4: How does pH affect the stability and infectivity of this compound particles?
A4: this compound particles are sensitive to changes in pH. The virus generally maintains stability in a neutral to slightly alkaline environment. For example, purified virus samples can be stored in NTE buffer (12 mM Tris pH 8.0, 120 mM NaCl, 1 mM EDTA).[5] Acidic conditions, similar to those in the endosome, trigger conformational changes in the E protein that are necessary for fusion but can also lead to inactivation if the virus is exposed for prolonged periods outside of the target cell context.[1][5] One study noted that dengue virus remains infective after exposure to a wide pH range of 1-11, although optimal stability is narrower.[6]
Q5: What is a suitable buffer for purifying infectious this compound particles?
A5: For the purification of infectious this compound particles, a buffer that maintains a stable pH in the neutral to slightly alkaline range is crucial. A commonly used buffer is NTE buffer (12 mM Tris at pH 8.0, 120 mM NaCl, and 1 mM EDTA).[5] Another option is a HEPES buffer, for instance, 100 mM HEPES at pH 7.9 with 50 mM NaCl.[6]
Data Summary: Buffer Compositions for this compound Assays
The following tables summarize recommended buffer compositions for various this compound experimental assays based on published literature.
Table 1: Buffers for this compound E Protein Binding and Fusion Assays
| Assay Type | Key Buffer Components | pH | Additives |
| pr-E Protein Binding (SPR) | Not specified | 6.0 - 8.0 | - |
| Virus Fusion and Infection | Not specified | 6.0 or 7.9 | pr peptide |
| Liposome Co-floatation Assay | Not specified | 5.75 | Liposomes |
Table 2: Buffers for this compound NS2B/NS3 Protease Activity Assays
| Assay Type | Key Buffer Components | pH | Additives |
| Protease Activity Assay | 100 mM Tris-HCl | 7.9 - 9.0 | 50 mM NaCl, 50% glycerol (optional), non-ionic detergents (e.g., Brij 58, Lubrol) |
| Protease Inhibition Assay | 200 mM Tris-HCl | 8.5 | - |
| Protease Activity (Fluorescent Substrate) | 100 mM Tris-HCl | 8.0 | - |
Table 3: Buffers for this compound Particle Purification and General Handling
| Application | Key Buffer Components | pH | Additives |
| Virus Purification | 12 mM Tris, 120 mM NaCl, 1 mM EDTA (NTE Buffer) | 8.0 | - |
| Virus Resuspension | 100 mM HEPES | 7.9 | 50 mM NaCl |
| Antibody-Bead Coupling | 1x PBS | Not specified | 2% Fetal Bovine Serum (FBS), 1% Bovine Serum Albumin (BSA), 0.1% Tween-20 |
Troubleshooting Guides
Issue 1: Low or No Signal in this compound NS2B/NS3 Protease Assay
| Possible Cause | Recommended Solution |
| Suboptimal pH | Ensure the assay buffer pH is within the optimal range of 8.0-9.5.[3] Prepare fresh buffer and verify the pH with a calibrated meter. |
| Incorrect Buffer Temperature | Allow the assay buffer to reach room temperature before use, as most enzyme assays perform optimally between 20-25°C.[7][8] |
| Enzyme Inactivity | Improper storage or multiple freeze-thaw cycles can lead to loss of enzyme activity.[8] Store the enzyme at the recommended temperature and aliquot to avoid repeated freezing and thawing. |
| Inhibitor Contamination | Ensure that buffers and reagents are free from protease inhibitors. For instance, high concentrations of imidazole (B134444) used in purification can inhibit protease activity.[9] |
Issue 2: High Background in this compound ELISA
| Possible Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the number of wash steps or the stringency of the wash buffer.[10] Using an appropriate blocking buffer is also critical. |
| Cross-Reactivity | The detection antibody may be cross-reacting with the coating antibody. Run appropriate controls to verify this. |
| Contaminated Buffers | Prepare fresh buffers to avoid contamination that can lead to high background signals. |
| Over-incubation | Reduce the incubation time of the substrate or antibodies to minimize non-specific signal development. |
Issue 3: Inconsistent Results in Cell-Based this compound Infectivity Assays
| Possible Cause | Recommended Solution |
| Variable Cell Health | Ensure that cells are in the logarithmic growth phase and exhibit normal morphology before infection.[11] |
| Uneven Cell Plating | To avoid the "edge effect," allow cells to adhere for a short period before moving the plate to the incubator. This ensures a more uniform distribution of cells.[10][11] |
| pH Shift in Media | Monitor the pH of the cell culture media, as a shift to a more basic pH can occur and affect cell health and viral infectivity.[11] |
| Inconsistent Viral Titer | Use a consistent, well-characterized stock of virus for all experiments and handle it properly to maintain infectivity. |
Experimental Protocols & Workflows
Protocol 1: this compound NS2B/NS3 Protease Activity Assay
This protocol is adapted from established methods for determining this compound protease activity using a fluorescent peptide substrate.[4][12][13]
-
Prepare Assay Buffer: Prepare a 100 mM Tris-HCl buffer with a pH of 8.5.
-
Prepare Reagents:
-
Dilute the this compound NS2B/NS3 protease to the desired concentration in the assay buffer.
-
Prepare the fluorescent peptide substrate (e.g., BOC-Gly-Arg-Arg-AMC) at the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 25 µL of the diluted protease solution to the appropriate wells.
-
Add 25 µL of the substrate solution to initiate the reaction.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.
-
Calculate the rate of substrate cleavage to determine protease activity.
-
Caption: Workflow for this compound NS2B/NS3 protease activity assay.
Protocol 2: this compound E Protein-Liposome Co-floatation Assay
This protocol is designed to assess the interaction of the this compound E protein with lipid membranes at acidic pH.[2]
-
Prepare Buffers: Prepare two buffers: a binding buffer at pH 8.0 and a flotation buffer at pH 5.75.
-
Prepare Reagents:
-
Dilute the purified this compound E protein to the desired concentration in the binding buffer.
-
Prepare liposomes at a final concentration of 1 mM.
-
-
Binding and Flotation:
-
Mix the E protein with the liposomes in the binding buffer and incubate for 5 minutes.
-
Adjust the pH of the mixture to 5.75 using the flotation buffer.
-
Incubate the mixture for 60 minutes at 28°C.
-
-
Sucrose (B13894) Gradient Centrifugation:
-
Layer the sample onto a sucrose density gradient.
-
Centrifuge at high speed to separate the liposome-bound protein from the unbound protein.
-
-
Analysis:
-
Collect fractions from the top, middle, and bottom of the gradient.
-
Analyze the fractions by SDS-PAGE and Western blotting to detect the E protein.
-
Caption: Workflow for this compound E protein-liposome co-floatation assay.
Signaling Pathway
This compound Entry and Fusion Pathway
Dengue virus enters the host cell via receptor-mediated endocytosis. The acidic environment of the endosome triggers a conformational change in the E protein, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.
Caption: Simplified pathway of this compound entry into a host cell.
References
- 1. In Vitro and In Vivo Studies Identify Important Features of Dengue Virus pr-E Protein Interactions | PLOS Pathogens [journals.plos.org]
- 2. In Vitro and In Vivo Studies Identify Important Features of Dengue Virus pr-E Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Association of the pr Peptides with Dengue Virus at Acidic pH Blocks Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A gradient-free method for the purification of infective dengue virus for protein-level investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. youtube.com [youtube.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. marinbio.com [marinbio.com]
- 12. inspiralis.com [inspiralis.com]
- 13. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase DV1 Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the expression of Dengue Virus 1 (DV1) proteins in various host systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary host systems used for expressing recombinant this compound proteins?
A1: The most common host systems for expressing this compound proteins are Escherichia coli (E. coli), mammalian cells (such as HEK293 and CHO cells), and insect cells (using baculovirus expression vectors). Each system has distinct advantages and disadvantages related to protein yield, folding, post-translational modifications, and cost.
Q2: What is codon optimization and why is it critical for this compound expression?
A2: Codon optimization is the process of modifying the codons in a gene's sequence to match the codon usage bias of the expression host, without altering the amino acid sequence of the encoded protein. This is crucial because Dengue virus, being an RNA virus, has a different codon preference than many common host systems.[1][2] Optimizing the codons for the host can significantly enhance translational efficiency and, consequently, protein expression levels.[3] Various online tools are available for this purpose.
Q3: Can expression of this compound proteins be toxic to the host cells?
A3: Yes, high-level expression of some viral proteins, including those from this compound, can be toxic to host cells. This can lead to slow cell growth, cell death, and overall low protein yield. Strategies to mitigate toxicity include using inducible promoters to control the timing of expression, lowering induction temperatures, and choosing expression strains or cell lines with tighter regulation of basal expression.
Q4: What is a this compound replicon system and when should it be used?
A4: A this compound replicon is a self-replicating RNA molecule derived from the viral genome that contains the non-structural proteins necessary for RNA replication but lacks the structural proteins, making it incapable of producing infectious virus particles.[4] Replicon systems are valuable tools for studying viral replication mechanisms and for high-throughput screening of antiviral drugs.[4][5] They can also be engineered with reporter genes, like luciferase or GFP, to easily quantify replication levels.[4][6]
Troubleshooting Guides
This section addresses specific issues encountered during this compound protein expression experiments.
Issue 1: Low or No Detectable this compound Protein Expression in E. coli
If you are observing low or no expression of your this compound protein in E. coli, consult the following troubleshooting workflow and table.
| Potential Cause | Recommended Solution | Details |
| Suboptimal Codon Usage | Codon Optimize the Gene | Synthesize a new version of the this compound gene with codons optimized for E. coli to enhance translation. Several online tools and commercial services are available.[7][8] |
| Protein Toxicity | Lower Induction Temperature & Inducer Concentration | Induce expression at lower temperatures (e.g., 18-25°C) for a longer period (e.g., 16 hours). Reduce IPTG concentration to 0.1-0.5 mM. This slows down protein synthesis, which can reduce toxicity and promote proper folding.[9] |
| Plasmid Instability | Use a Low Copy Number Plasmid | High copy number plasmids can create a significant metabolic burden. Switching to a lower copy number vector may improve stability and cell health. |
| Inefficient Transcription | Choose a Tightly Regulated, Strong Promoter | Use vectors with promoters like T7, which are strong and have low basal expression before induction (e.g., pET series vectors). Ensure you are using a compatible E. coli strain (e.g., BL21(DE3)). |
| mRNA Instability | Check for Secondary Structures | Analyze the 5' end of the mRNA for strong secondary structures that might inhibit ribosome binding. Modifications to this region can sometimes improve expression. |
| Rapid Protein Degradation | Add Protease Inhibitors | During cell lysis, add a cocktail of protease inhibitors to prevent degradation of the target protein. |
Issue 2: this compound Protein is Expressed but Insoluble (Inclusion Bodies) in E. coli
Inclusion bodies are dense aggregates of misfolded protein. While they can allow for high-level accumulation of the protein, recovering active protein requires denaturation and refolding steps, which can be challenging.
| Potential Cause | Recommended Solution | Details |
| High Expression Rate | Lower Induction Temperature | Reducing the growth temperature to 18-25°C after induction is one of the most effective methods to increase the proportion of soluble protein.[9] |
| Hydrophobic Patches | Co-express with Chaperones | Co-transform E. coli with plasmids that express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) which can assist in proper protein folding. |
| Disulfide Bond Formation | Use Specialized E. coli Strains | For proteins with disulfide bonds, use strains like Origami™ or SHuffle® that have a more oxidizing cytoplasm, promoting correct bond formation. The Origami strain, with mutations in trxB and gor, has been shown to enhance the production of soluble DENV2 envelope domain III. |
| Lack of a Soluble Partner | Use a Solubility-Enhancing Fusion Tag | Fuse your this compound protein with a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST). These tags can help keep the target protein soluble. |
| Improper Lysis | Optimize Lysis Buffer | Include additives in the lysis buffer such as non-detergent sulfobetaines (NDSBs) or low concentrations of mild detergents (e.g., Triton X-100) to help maintain protein solubility. |
Issue 3: Low Protein Yield in Mammalian Cells
Expression in mammalian cells is often preferred for proteins that require complex post-translational modifications for their activity.
| Potential Cause | Recommended Solution | Details |
| Low Transfection Efficiency | Optimize Transfection Protocol | Ensure high-purity plasmid DNA. Optimize the DNA-to-reagent ratio and use a transfection reagent suitable for your specific cell line (e.g., HEK293-T, CHO). |
| Suboptimal Promoter | Use a Strong Constitutive Promoter | For high-level transient expression, use a vector with a strong viral promoter like CMV or CAG. |
| Poor mRNA Stability/Translation | Include a Kozak Sequence | Ensure an optimal Kozak consensus sequence (GCCACCATG G) is present upstream of the start codon to facilitate efficient translation initiation. |
| Protein Secretion Issues | Add a Secretion Signal Peptide | For secreted proteins like NS1, ensure a functional N-terminal signal peptide is included in the construct to direct it to the secretory pathway. A yield of 1.5 mg/L of recombinant DENV1 NS1 was achieved from HEK293-T cells using this method. |
| Cellular Stress & Death | Modulate the Unfolded Protein Response (UPR) | DENV infection is known to manipulate the UPR. While complex, transiently treating cells with agents that modulate ER stress may enhance protein folding and secretion, though this requires careful optimization. |
Quantitative Data Summary
The following table summarizes reported yields for specific this compound proteins under different expression conditions.
| This compound Protein | Host System | Vector/Strain | Key Conditions | Reported Yield | Reference |
| NS1 | Mammalian (HEK293-T) | pCAGGS | Transient transfection, affinity purification | 1.5 mg/L | |
| Envelope Domain III (EDIII) | E. coli | pET vector in Origami™ strain | Induction at 18°C | Enhanced soluble fraction (qualitative) | |
| Full-Length Envelope | E. coli | pET vector | Codon optimized, inclusion body expression, refolding | 15-20 mg/L (post-refolding) | [3] |
| NS1 | E. coli | pET28a in Rosetta™ (DE3) strain | Inclusion body expression, affinity purification | 13.1 mg/L |
Key Experimental Protocols
Protocol 1: Optimized Expression of this compound EDIII in E. coli
This protocol is adapted from methods described for high-yield expression of DENV envelope domains.
-
Gene and Vector Preparation:
-
Synthesize the DNA sequence for this compound Envelope Domain III (EDIII), codon-optimized for E. coli.
-
Clone the optimized gene into a pET-series expression vector (e.g., pET28a) containing an N-terminal Hexa-histidine (6xHis) tag.
-
-
Transformation:
-
Transform the resulting plasmid into a suitable E. coli expression strain, such as BL21(DE3) or a specialized strain like Origami™ for proteins with disulfide bonds.
-
-
Expression:
-
Inoculate 10 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18°C for 16-20 hours with vigorous shaking.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and a protease inhibitor cocktail).
-
Incubate on ice for 30 minutes, then sonicate the cells until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Separate the supernatant (soluble fraction) from the pellet (insoluble fraction).
-
Protocol 2: Expression of Secreted this compound NS1 in Mammalian Cells
This protocol is based on the successful expression of DENV1 NS1 in HEK293-T cells.
-
Gene and Vector Preparation:
-
Synthesize the DNA sequence for this compound NS1. Ensure it is preceded by a mammalian secretion signal peptide sequence (e.g., from a human immunoglobulin heavy chain).
-
Clone the construct into a mammalian expression vector with a strong promoter, such as pCAGGS or pcDNA3.1. Include a C-terminal 6xHis tag for purification.
-
-
Cell Culture and Transfection:
-
Culture HEK293-T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) to ~80-90% confluency in T-75 flasks or 10 cm dishes.
-
On the day of transfection, replace the medium with fresh, antibiotic-free growth medium.
-
Transfect the cells with the NS1 expression plasmid using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Expression and Harvest:
-
24 hours post-transfection, replace the medium with a low-serum medium (e.g., 2% FBS) to reduce contamination from serum proteins.
-
Allow the cells to express and secrete the recombinant NS1 protein for 48-72 hours.
-
Harvest the cell culture supernatant, which contains the secreted NS1 protein.
-
-
Purification:
-
Clarify the supernatant by centrifugation (3,000 x g for 10 minutes) followed by filtration (0.22 µm filter) to remove cells and debris.
-
Purify the 6xHis-tagged NS1 protein from the supernatant using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA resin.
-
Signaling Pathway and Workflow Diagrams
Dengue Virus and the Unfolded Protein Response (UPR)
High-level synthesis of viral proteins in the endoplasmic reticulum (ER) can cause ER stress, which activates the Unfolded Protein Response (UPR). DENV has been shown to manipulate all three branches of the UPR (IRE1, PERK, and ATF6) to create a favorable environment for its replication.[3][4] Understanding this relationship can open new strategies for enhancing protein expression by modulating host cell pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 2. Replication Cycle: Universitätsklinikum Heidelberg [klinikum.uni-heidelberg.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Dengue Virus Modulates the Unfolded Protein Response in a Time-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Identification of RNA Binding Proteins Associated with Dengue Virus RNA in Infected Cells Reveals Temporally Distinct Host Factor Requirements | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. The role of the unfolded protein response in dengue virus pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding non-specific cleavage in DV1 digestions
Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during DV1 restriction enzyme digestions, with a specific focus on avoiding non-specific cleavage.
Frequently Asked Questions (FAQs)
Q1: What is non-specific cleavage in this compound digestions?
A1: Non-specific cleavage, often referred to as "star activity," is the tendency of a restriction enzyme like this compound to cleave at sites that are similar, but not identical, to its specific recognition sequence.[1][2][3] This can also include nicking activity, where only one strand of the DNA is cut.[1] This phenomenon typically occurs under non-optimal reaction conditions and results in unexpected DNA fragments on an agarose (B213101) gel.[4][5]
Q2: What are the primary causes of non-specific cleavage or star activity with this compound?
A2: Several factors can induce star activity in restriction digests. These suboptimal conditions can include high glycerol (B35011) concentrations, an excessive enzyme-to-DNA ratio, prolonged incubation times, non-optimal buffer pH or ionic strength, and the presence of organic contaminants.[2][3][6]
Q3: How can I prevent non-specific cleavage in my this compound digestion?
A3: To prevent non-specific cleavage, it is crucial to maintain optimal reaction conditions. This includes using the correct buffer supplied with the enzyme, minimizing the volume of enzyme added to the reaction to keep the glycerol concentration below 5%, using the appropriate amount of enzyme for your DNA substrate, and adhering to the recommended incubation time and temperature.[2][7][8] Using a high-fidelity (HF) version of the enzyme, if available, can also reduce star activity.[9]
Q4: My this compound digestion shows unexpected bands. How do I determine if it's star activity or another issue?
A4: To diagnose the issue, you can run a control reaction with a well-characterized DNA substrate, like lambda DNA, to see if the enzyme is performing as expected.[4] If the control digest is also problematic, the issue may lie with the enzyme or reaction setup. If only your experimental sample is affected, consider issues like DNA contamination or unexpected restriction sites.[4][9] Comparing the problematic digest to an uncut control on a gel can help differentiate between a partial digest, which will show bands corresponding to the uncut plasmid, and star activity, which will result in new, unexpected bands.[9]
Troubleshooting Guide: Non-Specific Cleavage in this compound Digestions
This guide provides a systematic approach to troubleshooting unexpected cleavage patterns in your this compound digestions.
Initial Observation: Unexpected bands on the agarose gel after this compound digestion.
Below is a workflow to help you identify and resolve the root cause of non-specific cleavage.
References
- 1. Compensating for star activity of restriction enzymes [takarabio.com]
- 2. neb.com [neb.com]
- 3. Star activity - Wikipedia [en.wikipedia.org]
- 4. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. neb.com [neb.com]
- 7. genscript.com [genscript.com]
- 8. go.zageno.com [go.zageno.com]
- 9. benchfly.com [benchfly.com]
Technical Support Center: DV1 Western Blot Troubleshooting
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address the common issue of poor or no signal in Dengue Virus serotype 1 (DV1) Western blot experiments.
Troubleshooting Poor Signal: FAQs
This section addresses common questions and provides actionable solutions for researchers encountering weak or absent signals in their this compound Western blots.
Question 1: Why am I getting no signal or a very weak signal for my this compound protein?
Answer: A weak or absent signal is a frequent issue in Western blotting and can stem from multiple factors throughout the experimental process. The primary areas to investigate are the antibodies, the target antigen (this compound protein), and the technical execution of the blot.[1][2][3]
Question 2: How can I determine if the problem is with my primary or secondary antibodies?
Answer: Several factors related to your antibodies could be the cause of a poor signal.[2][4]
-
Suboptimal Concentration: The concentration of your primary or secondary antibody may be too low. It's essential to optimize the antibody concentration, as each antibody-antigen pair is unique.[5][6] If the manufacturer's recommended dilution isn't yielding results, perform a titration by testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000) to find the optimal concentration.[7]
-
Antibody Inactivity: Antibodies can lose activity if not stored correctly or if they are expired.[1][8] To check the activity of your secondary antibody, you can perform a simple dot blot by applying a small spot of the secondary directly onto the membrane and then adding the chemiluminescent substrate.[2]
-
Incorrect Antibody: Ensure your primary antibody is specific for the this compound protein you are targeting and that your secondary antibody is designed to detect the host species of your primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in a rabbit).[9]
Question 3: What aspects of my sample preparation and protein load should I check?
Answer: The issue might originate from the this compound antigen itself or its preparation.
-
Low Target Protein Abundance: The this compound protein may be present at very low levels in your sample.[10] Try increasing the total amount of protein loaded per well.[2][11] For most proteins, loading 30-50 µg of total protein is a good starting point.[12]
-
Sample Degradation: Ensure that samples have been handled properly to prevent degradation. This includes keeping samples on ice and adding protease inhibitors to your lysis buffer.[2][10]
-
Use of a Positive Control: To confirm that your system is working, use a positive control, such as a lysate from cells known to express the this compound protein or a purified recombinant this compound protein.[2]
Question 4: Could my Western blot technique be the source of the problem?
Answer: Yes, technical errors during the blotting procedure are a common cause of weak signals.
-
Inefficient Protein Transfer: Proteins may not have transferred efficiently from the gel to the membrane. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[2][11] For larger this compound proteins, consider optimizing the transfer time or buffer composition.[1]
-
Over-Washing or Excessive Blocking: While essential, excessive washing or prolonged blocking can sometimes reduce the signal.[1][13] Try reducing the number or duration of wash steps.[4] Some blocking agents, like non-fat milk, can occasionally mask certain epitopes; consider switching to Bovine Serum Albumin (BSA) or another blocking agent.[12]
-
Inactive Detection Reagents: Ensure that your chemiluminescent substrates (e.g., ECL) have not expired and are prepared correctly.[2]
Data Summary Tables
Table 1: Troubleshooting Checklist for Poor this compound Signal
| Category | Checkpoint | Recommended Action |
| Antibodies | Primary Antibody Concentration | Optimize by testing a range of dilutions (e.g., 1:500 to 1:5000).[7] |
| Secondary Antibody Concentration | Titrate to find the optimal dilution (e.g., 1:5,000 to 1:20,000).[7] | |
| Antibody Activity | Perform a dot blot to test secondary antibody activity. Ensure proper storage and check expiration dates.[2][5] | |
| Antigen/Sample | Protein Load | Increase the amount of total protein loaded per lane (start with 30-50 µg).[10][12] |
| Sample Integrity | Use fresh samples and add protease inhibitors to the lysis buffer.[10] | |
| Positive Control | Include a known this compound-positive sample to validate the protocol.[2] | |
| Technique | Protein Transfer | Stain the membrane with Ponceau S to verify transfer efficiency.[4][11] |
| Blocking | Optimize blocking time (1 hour at RT) and consider switching from milk to BSA.[1][11] | |
| Washing | Avoid excessive washing; use a buffer with a mild detergent like 0.05% Tween-20.[1][11] | |
| Detection | Use fresh substrate and optimize exposure time.[1][2] |
Table 2: Recommended Antibody Dilution Ranges for Optimization
| Antibody Type | Starting Dilution (from datasheet) | Low End of Test Range | High End of Test Range |
| Primary Antibody | 1:1000 | 1:250 | 1:4000 |
| Secondary Antibody | 1:10,000 | 1:5000 | 1:20,000 |
Note: These are general ranges. The optimal dilution must be determined experimentally for each specific antibody and antigen pair.[7]
Experimental Protocols
Detailed Protocol for this compound Western Blot
This protocol provides a standard methodology for detecting this compound proteins from infected cell lysates.
-
Sample Preparation:
-
Harvest this compound-infected and mock-infected cells.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (or a similar lysis buffer) containing a protease inhibitor cocktail.[14]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix 30-50 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a 12% polyacrylamide-SDS gel.[14] Include a pre-stained protein ladder.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich," ensuring no air bubbles are trapped between the gel and the membrane.[10]
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
-
After transfer, check for efficiency using Ponceau S staining.[4]
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-DENV1 E protein) at the optimized dilution in blocking buffer overnight at 4°C.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody at its optimized dilution in blocking buffer for 1 hour at room temperature.[6]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Start with a short exposure and increase as needed to achieve the optimal signal.[5]
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow to diagnose the cause of a poor signal in your this compound Western blot.
Caption: A flowchart to systematically troubleshoot poor signal in a this compound Western blot experiment.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - CL [thermofisher.com]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad [bio-rad.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 13. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 14. Proteomics Profiling of Host Cell Response via Protein Expression and Phosphorylation upon Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Temperature for DV1 Enzymatic Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature for DV1 enzymatic reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound enzymatic activity?
The optimal temperature for this compound enzyme activity is the temperature at which the enzyme exhibits the highest reaction rate. For most enzymes, including those used in human-related research, this is often around 37°C (98.6°F), which mimics physiological conditions.[1][2][3] However, the precise optimal temperature for the this compound enzyme should be determined experimentally as it can be influenced by factors such as substrate concentration, pH, and buffer composition.
Q2: What happens if the reaction temperature is too low?
Lower temperatures decrease the kinetic energy of both the enzyme and substrate molecules.[1][3] This reduction in energy leads to fewer collisions between the enzyme's active site and the substrate, resulting in a slower reaction rate.[1][3][4] While low temperatures reduce enzyme activity, they do not typically cause irreversible damage (denaturation).[1] Enzyme activity can usually be restored by increasing the temperature to the optimal range.[1]
Q3: What is the consequence of exceeding the optimal temperature?
Exposing the this compound enzyme to temperatures significantly above its optimum can lead to a rapid decrease in activity due to thermal denaturation.[1][4] The increased thermal energy disrupts the weak non-covalent bonds that maintain the enzyme's specific three-dimensional structure, including the active site.[3][5] This change in shape is often irreversible, meaning the enzyme will not regain its function even if the temperature is lowered.[1][4]
Q4: How can I determine the optimal temperature for my specific this compound assay?
To determine the optimal temperature, a temperature profile experiment should be conducted. This involves setting up a series of identical this compound reactions and incubating them at a range of different temperatures. The rate of reaction at each temperature is then measured. The temperature that yields the highest reaction rate is the optimum temperature for your specific assay conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound enzyme activity | The reaction temperature is too low. | Gradually increase the incubation temperature in increments of 5-10°C towards the expected optimum (e.g., 37°C).[1] |
| The enzyme has been denatured by excessively high temperatures. | Prepare a fresh enzyme stock and ensure all incubation steps are performed at or below the optimal temperature. Avoid repeated freeze-thaw cycles of the enzyme stock.[6] | |
| Inconsistent results between experiments | Fluctuations in incubation temperature. | Use a calibrated water bath or incubator with precise temperature control. Verify the temperature of the reaction vessel itself.[6][7] |
| Temperature gradients within the reaction plate or tubes. | Ensure even heating by properly sealing plates and using equipment designed for uniform temperature distribution.[6] | |
| Reaction rate decreases over time | Enzyme instability at the chosen temperature. | Perform a time-course experiment at the desired temperature to assess the enzyme's thermal stability over the required reaction time. Consider lowering the temperature slightly to improve stability, even if it means a slightly lower initial reaction rate. |
| Substrate depletion. | Ensure that the substrate concentration is not the limiting factor in the reaction, especially for longer incubation times.[7] |
Experimental Protocols
Determining the Optimal Temperature for this compound Enzymatic Reactions
This protocol outlines a method for identifying the optimal temperature for a this compound enzymatic reaction.
Materials:
-
This compound Enzyme
-
This compound Substrate
-
Reaction Buffer
-
Temperature-controlled incubator or water baths
-
Detection instrument (e.g., spectrophotometer, fluorometer)
Procedure:
-
Prepare a master mix: Combine the reaction buffer, substrate, and any necessary cofactors.
-
Aliquot the master mix: Distribute the master mix into separate reaction tubes for each temperature point to be tested.
-
Equilibrate temperature: Place the reaction tubes in incubators or water baths set to a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C, 50°C, 60°C). Allow the tubes to equilibrate to the set temperature for 5-10 minutes.
-
Initiate the reaction: Add the this compound enzyme to each tube to start the reaction.
-
Incubate: Incubate the reactions for a predetermined amount of time, ensuring the time is within the linear range of the reaction.
-
Stop the reaction: Terminate the reaction using a suitable method (e.g., adding a stop solution, heat inactivation if the product is stable).
-
Measure the product: Quantify the amount of product formed using an appropriate detection method.
-
Analyze the data: Plot the reaction rate (or product formed) as a function of temperature. The peak of the curve represents the optimal temperature for the this compound enzyme under the tested conditions.
Table 1: Example Data for this compound Temperature Optimization
| Temperature (°C) | Reaction Rate (units/min) |
| 20 | 15.2 |
| 25 | 28.5 |
| 30 | 45.8 |
| 37 | 62.1 |
| 42 | 55.3 |
| 50 | 20.7 |
| 60 | 5.1 |
Visualizing Key Concepts
To further aid in understanding the principles of temperature optimization, the following diagrams illustrate the experimental workflow and the relationship between temperature and enzyme activity.
Caption: Workflow for determining the optimal temperature for this compound enzyme activity.
Caption: The relationship between temperature and this compound enzyme activity.
References
- 1. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How Temperature Affects Enzyme Activity: Denaturation vs. Optimization [synapse.patsnap.com]
- 4. What is the optimal temperature for enzymes? | AAT Bioquest [aatbio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. The dependence of enzyme activity on temperature: determination and validation of parameters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing DV1 catalytic efficiency to trypsin
An objective comparison between the catalytic efficiency of a product, herein referred to as DV1, and the well-characterized protease trypsin requires specific quantitative data for both enzymes. At present, information detailing the catalytic efficiency of an enzyme explicitly named "this compound" is not available in the public domain.
For a comprehensive comparison, key kinetic parameters such as the Michaelis constant (Kм), the catalytic constant (kcat), and the resulting catalytic efficiency (kcat/Kм) for this compound are necessary.
In contrast, extensive data exists for trypsin, a serine protease widely utilized in various biochemical applications. Trypsin exhibits significant catalytic activity, with its efficiency being substrate-dependent. For instance, when acting on the synthetic substrate N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide at 25°C, the maximum catalytic efficiency (kcat/KM)max for trypsin has been determined to be 1391 ± 72 M⁻¹s⁻¹[1][2]. It is important to note that factors such as pH, temperature, and the specific substrate can influence these kinetic values[1][2].
To facilitate a meaningful comparison, further details on the specific nature of "this compound" are required, including its enzyme class, preferred substrate(s), and any available kinetic data from experimental assays.
Experimental Protocols
A standard approach to determine the catalytic efficiency of a protease like trypsin, which could be applied to this compound, involves monitoring the rate of substrate hydrolysis over time.
General Protocol for Determining Protease Catalytic Efficiency:
-
Substrate Preparation: A specific chromogenic or fluorogenic substrate for the protease is prepared at various concentrations in a suitable buffer. For trypsin, a common substrate is N-α-Tosyl-L-arginine methyl ester hydrochloride (TAME) or N-α-Benzoyl-L-arginine ethyl ester (BAEE).
-
Enzyme Preparation: A stock solution of the purified enzyme (e.g., trypsin) is prepared at a known concentration.
-
Kinetic Assay:
-
A constant, low concentration of the enzyme is added to a series of substrate solutions of varying concentrations.
-
The reaction is maintained at a constant temperature and pH.
-
The rate of product formation is monitored over time by measuring the change in absorbance or fluorescence using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
The initial reaction velocities (V₀) are determined from the linear portion of the progress curves for each substrate concentration.
-
These initial velocities are then plotted against the corresponding substrate concentrations.
-
The resulting data are fitted to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S])
-
The Michaelis constant (Kм) and the maximum reaction velocity (Vmax) are determined from this plot.
-
The catalytic constant (kcat) is calculated using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Finally, the catalytic efficiency is calculated as the ratio kcat/Km.
-
Visualizations
To illustrate the concepts involved in this comparison, the following diagrams are provided.
Caption: Experimental workflow for determining enzyme catalytic efficiency.
Caption: Conceptual comparison of this compound and Trypsin catalytic pathways.
References
For researchers, scientists, and drug development professionals, ensuring the specificity of an antibody is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of DV1 antibodies, a hypothetical class of antibodies targeting a subtilisin-like serine protease (this compound) from nematophagous fungi. While specific data for antibodies against a protein explicitly named "this compound" is not publicly available, this guide draws upon extensive research into homologous fungal proteases to present a robust framework for evaluating antibody cross-reactivity.
Executive Summary
Antibody cross-reactivity occurs when an antibody raised against a specific antigen binds to other, structurally similar molecules. In the context of this compound antibodies, this could lead to off-target binding with other related serine proteases, potentially yielding misleading experimental outcomes. This guide outlines key experimental approaches to quantify and characterize such cross-reactivity, including Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Immunoprecipitation. Detailed protocols and comparative data, based on studies of analogous fungal protease antibodies, are provided to aid in the design and interpretation of specificity assays.
Data on Antibody Cross-Reactivity
The following table summarizes hypothetical cross-reactivity data for a monoclonal this compound antibody (clone α-Dv1-M) and a polyclonal this compound antibody preparation (α-Dv1-P) against a panel of related serine proteases. The data is presented as the percentage of cross-reactivity relative to the binding with the target this compound protease.
| Enzyme Target | Family/Source | α-Dv1-M % Cross-Reactivity | α-Dv1-P % Cross-Reactivity |
| This compound Protease | Subtilisin-like (Nematophagous Fungus) | 100% | 100% |
| Subtilisin A | Subtilisin (Bacillus licheniformis) | 15% | 35% |
| Proteinase K | Subtilisin-like (Tritirachium album) | 8% | 22% |
| Thermolysin | Metalloprotease (Bacillus thermoproteolyticus) | <1% | 2% |
| Trypsin | Serine Protease (Bovine Pancreas) | <0.5% | 1.5% |
| Papain | Cysteine Protease (Carica papaya) | Not Detected | Not Detected |
Note: This data is illustrative and based on typical cross-reactivity patterns observed for antibodies against fungal proteases. Actual results will vary depending on the specific antibody and the enzymes tested. Polyclonal antibodies generally exhibit higher cross-reactivity due to the recognition of multiple epitopes.[1]
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of antibody specificity relies on well-designed and executed experiments. Below are detailed protocols for three common methods used to evaluate cross-reactivity.
Competitive ELISA (Enzyme-Linked Immunosorbent Assay)
Competitive ELISA is a highly quantitative method to determine the degree of cross-reactivity.[2] It measures the ability of a related enzyme to compete with the target antigen (this compound) for binding to the this compound antibody.
Protocol:
-
Coating: Coat a 96-well microplate with a suboptimal, saturating concentration of purified this compound protease. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare a series of dilutions of the cross-reactant enzymes (e.g., Subtilisin A, Proteinase K) and a standard curve of the this compound protease. Mix these with a constant, limiting concentration of the this compound antibody and incubate for 1-2 hours.
-
Incubation: Add the antibody-enzyme mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Calculate the percentage of cross-reactivity using the concentrations of the cross-reactant and the target antigen that cause 50% inhibition of the maximal signal.
Western Blotting
Western blotting provides qualitative and semi-quantitative information on cross-reactivity by assessing the binding of an antibody to different proteins separated by size.[2]
Protocol:
-
Sample Preparation: Prepare lysates or purified samples of the this compound protease and related enzymes.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody at an optimized dilution overnight at 4°C.
-
Washing: Wash the membrane three times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the intensity of the bands corresponding to the different enzymes. The presence of a band for a related enzyme indicates cross-reactivity.
Immunoprecipitation (IP)
Immunoprecipitation assesses the ability of an antibody to bind and pull down its target from a complex mixture. Performing IP with subsequent mass spectrometry (IP-MS) can definitively identify cross-reacting proteins.[2]
Protocol:
-
Lysate Preparation: Prepare a cell lysate or a mixture of purified enzymes containing the potential cross-reactants.
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Antibody Incubation: Incubate the lysate with the this compound antibody for 1-4 hours at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with a cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the specific cross-reactant or by mass spectrometry for a comprehensive identification of all bound proteins.
Visualizing Experimental Workflows and Relationships
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Relationship of this compound to other proteases.
Conclusion
The rigorous assessment of antibody cross-reactivity is a critical step in the validation of immunological reagents. While no specific data exists for "this compound antibodies," by using analogous fungal serine proteases as a model, we have outlined a comprehensive strategy for characterizing antibody specificity. The combination of quantitative methods like competitive ELISA with qualitative approaches such as Western blotting and immunoprecipitation provides a multi-faceted view of an antibody's binding profile. Researchers are encouraged to adapt these protocols and principles to their specific antibody of interest to ensure the generation of reliable and reproducible data. By carefully considering potential cross-reactivities, the scientific community can enhance the quality and integrity of research in drug development and beyond.
References
A Comparative Guide to Validating DV1 Substrate Specificity Using Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Determining the substrate specificity of an enzyme is fundamental to understanding its biological role and for developing targeted therapeutics. This guide provides a comprehensive comparison of methods for validating the substrate specificity of a target enzyme, here referred to as DV1 (Drug-target Validation 1), with a primary focus on the application of peptide library screening. We present supporting experimental frameworks, quantitative data representations, and comparisons with alternative methodologies to assist researchers in selecting the optimal approach for their scientific goals.
Approaches for Determining Substrate Specificity
The identification of an enzyme's substrates is crucial for elucidating its function in signaling pathways. Several methods exist, each with distinct advantages and limitations. Peptide libraries offer a powerful high-throughput approach to rapidly define the preferred amino acid sequence motifs recognized by an enzyme.
Peptide Library Screening
Peptide libraries consist of a vast collection of synthetic or biologically expressed peptides that can be screened to identify sequences that are modified or bound by a target enzyme.[1] This approach is invaluable for determining the consensus motif of a substrate. Key types of peptide libraries include:
-
Positional Scanning Synthetic Combinatorial Libraries (PS-SCLs): These libraries contain peptide mixtures where one position is fixed with a specific amino acid, while all other positions are randomized.[2] Screening the enzyme against sub-libraries for each position reveals the optimal amino acid at that fixed position.
-
Proteome-Derived Peptide Libraries: These libraries are generated by the proteolytic digestion of whole-cell lysates, providing a pool of naturally occurring peptide sequences to screen for enzyme substrates.[3][4]
-
Phage Display Libraries: Libraries of peptides are genetically fused to bacteriophage coat proteins.[1][5][6] Phages displaying peptides that are substrates for the enzyme can be isolated through affinity selection.
-
Cellular Libraries of Peptide Substrates (CLiPS): In this method, peptide libraries are displayed on the surface of cells, such as E. coli. Substrate cleavage is then quantified using fluorescence-activated cell sorting (FACS).[7][8]
Alternative and Complementary Methods
While peptide libraries are excellent for defining consensus motifs, other methods are often used to identify full-length protein substrates within a cellular context.
-
Protein Arrays: Purified proteins are spotted onto a solid surface and incubated with the active enzyme to identify potential substrates in a high-throughput manner.
-
Mass Spectrometry (MS)-Based Proteomics: These "in vivo" or "in situ" methods identify substrates by comparing the phosphorylation or ubiquitination status of proteins in cells with and without active enzyme.[9] Techniques like Kinase Assay Linked with Phosphoproteomics (KALIP) combine in vitro kinase assays with MS to identify direct substrates from a complex protein mixture.[10][11]
-
Co-Immunoprecipitation (Co-IP): This technique identifies proteins that physically interact with the enzyme of interest, which may include substrates, regulators, and scaffolds.[9]
Comparison of Substrate Identification Methods
The choice of method depends on the research question, the nature of the enzyme, and available resources. The following table compares the most common approaches.
| Method | Principle | Advantages | Limitations |
| Peptide Libraries | High-throughput screening of large, diverse peptide collections to determine consensus cleavage/modification motifs.[2][3][7] | Unbiased motif screening; high-throughput; provides specificity information (kcat/KM).[12][13] | Substrate prediction requires bioinformatics; may not identify physiological context; potential for false positives.[10] |
| Protein Arrays | In vitro screening of an enzyme against a library of individually purified, full-length proteins. | Direct identification of protein substrates; high-throughput. | Prone to artifacts (e.g., misfolded proteins); provides no information on the specific site of modification.[10] |
| MS-Based Phosphoproteomics | Quantitative mass spectrometry to compare phosphorylation levels between cellular states (e.g., kinase active vs. inhibited).[11] | Identifies "in vivo" phosphorylation events in a native context; provides site-specific information.[9] | Does not directly prove a kinase-substrate relationship; can be complex to analyze.[10] |
| Analog-Sensitive Kinase Assays | An engineered kinase with a modified ATP-binding pocket accepts a bulky ATP analog to specifically label its direct substrates.[14] | Identifies direct substrates in a native context; high specificity. | Requires engineering of a specific mutant kinase for each enzyme studied.[10] |
| Co-Immunoprecipitation | Identifies proteins that physically bind to the target enzyme within a cell lysate.[9] | Reveals physiological protein-protein interactions. | Does not directly confirm a substrate relationship; may miss transient interactions. |
Experimental Workflows and Protocols
Detailed methodologies are critical for reproducible results. Below are a generalized workflow for peptide library screening and a specific protocol for using a positional scanning library.
General Workflow for Peptide Library Screening
The diagram below illustrates a typical workflow for identifying substrate specificity using a peptide library, followed by validation.
Caption: Workflow for this compound substrate identification and validation.
Protocol: Screening a PS-SCL with a Fluorogenic Reporter
This protocol outlines the steps for using a tetrapeptide positional scanning synthetic combinatorial library (PS-SCL) with a fluorogenic leaving group (e.g., ACC) to determine protease substrate specificity.[2]
1. Library Preparation:
- The library consists of 80 sub-libraries for a tetrapeptide (P4-P3-P2-P1).
- For each position (P1, P2, P3, P4), there are 20 sub-libraries, one for each natural amino acid fixed at that position.
- The other three positions in each peptide consist of an equimolar mixture of amino acids.[2]
- Each peptide is coupled to a fluorogenic reporter that fluoresces upon cleavage.
2. Assay Execution:
- Reconstitute the purified, active this compound enzyme in an appropriate assay buffer.
- In a 96-well microplate, add the this compound enzyme to each well containing a different sub-library from the PS-SCL.
- Include negative controls (no enzyme) for each sub-library to measure background fluorescence.
- Incubate the plate at the optimal temperature for this compound activity.
3. Data Acquisition:
- Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm for ACC).
- Record the initial rate of increase in fluorescence for each sub-library.
4. Data Analysis:
- Subtract the background fluorescence from the experimental values.
- For each position (P1, P2, P3, P4), plot the relative activity (fluorescence rate) for each of the 20 amino acids.
- The amino acids yielding the highest activity at each position define the optimal substrate motif.
Quantitative Data Presentation
Clear presentation of quantitative data is essential for interpretation. The table below shows a hypothetical result from the PS-SCL screen described above, indicating the relative preference for different amino acids at each substrate position.
| Position | Amino Acid | Relative Activity (%) |
| P4 | Arg (R) | 100 |
| Val (V) | 75 | |
| Lys (K) | 60 | |
| P3 | Pro (P) | 100 |
| Gly (G) | 40 | |
| Ala (A) | 35 | |
| P2 | Tyr (Y) | 100 |
| Phe (F) | 90 | |
| Trp (W) | 80 | |
| P1 | Lys (K) | 100 |
| Arg (R) | 85 | |
| Gln (Q) | 50 |
From this hypothetical data, the optimal this compound substrate motif is determined to be Arg-Pro-Tyr-Lys (R-P-Y-K).
This compound in a Cellular Signaling Context
Understanding substrate specificity is key to placing an enzyme within its biological pathway. For instance, this compound could be a kinase activated by an upstream receptor, which then phosphorylates multiple downstream substrates to elicit a cellular response.
Caption: Hypothetical this compound signaling pathway.
This guide demonstrates that while peptide libraries are a powerful tool for rapidly determining an enzyme's consensus substrate motif, they are most effective when integrated with other methods, such as mass spectrometry and cell-based assays, to validate these findings and identify bona fide physiological substrates.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Positional Scanning Synthetic Combinatorial Libraries for Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-derived Peptide Libraries to Study the Substrate Specificity Profiles of Carboxypeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for Building and Producing High Diversity Peptide Phage Display Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Building and Producing High Diversity Peptide Phage Display Libraries | Springer Nature Experiments [experiments.springernature.com]
- 7. pnas.org [pnas.org]
- 8. Protease specificity determination by using cellular libraries of peptide substrates (CLiPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deubiquitinase dynamics: methodologies for understanding substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of direct tyrosine kinase substrates based on protein kinase assay-linked phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Profiling the Substrate Specificity of Protein Kinases by On-Bead Screening of Peptide Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of enzyme specificity by multiple substrate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of DV1 and Subtilisin: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structural and functional nuances of proteases is paramount for applications ranging from industrial biocatalysis to therapeutic intervention. This guide provides a detailed comparative analysis of two serine proteases: DV1, a novel enzyme from the nematode-trapping fungus Dactylellina varietas, and subtilisin, a well-characterized protease from Bacillus species.
This publication delves into a side-by-side structural and functional comparison, presenting quantitative data in accessible tables, outlining detailed experimental methodologies, and visualizing key enzymatic and regulatory pathways.
At a Glance: Key Structural and Functional Parameters
A summary of the core structural and functional characteristics of this compound and subtilisin is presented below, offering a rapid comparative overview.
| Parameter | This compound | Subtilisin |
| Source Organism | Dactylellina varietas (fungus) | Bacillus sp. (e.g., B. subtilis, B. amyloliquefaciens) |
| Protease Family | Serine Protease (Subtilisin-like) | S8 Family (Subtilase) |
| Mature Protein Molecular Weight | ~30 kDa[1] | ~27 kDa[2] |
| Catalytic Triad (B1167595) | Asp, His, Ser (inferred) | Asp-32, His-64, Ser-221[2] |
| Optimal pH | 8.0[1] | 9-11[3] |
| Optimal Temperature | 60.5 °C[1] | 50-60 °C[3] |
| 3D Structure | Predicted model available[4] | Experimentally determined (X-ray crystallography) |
| PDB Entry (example) | Not available | 1SBT (Subtilisin BPN') |
In-Depth Structural Comparison
Subtilisin is a well-studied serine protease characterized by a distinct α/β fold[2]. Its structure has been extensively determined by X-ray crystallography, revealing a catalytic triad composed of Asp-32, His-64, and Ser-221[2]. These residues, though distant in the primary sequence, converge in the three-dimensional structure to form the active site responsible for peptide bond hydrolysis[2]. This arrangement is a classic example of convergent evolution, as it is functionally similar but structurally unrelated to the chymotrypsin (B1334515) family of serine proteases[2].
This compound, a serine protease from the nematode-trapping fungus Dactylellina varietas, has a mature molecular mass of approximately 30 kDa[1]. While an experimentally determined structure is not yet available in the Protein Data Bank (PDB), its gene has been cloned, and a three-dimensional structure has been predicted through homology modeling[4]. The deduced amino acid sequence of this compound shows conserved motifs similar to those in the subtilisin family, strongly suggesting a similar overall fold and the presence of a catalytic triad composed of aspartic acid, histidine, and serine residues[1]. Sequence alignment with other fungal serine proteases further supports the identification of the conserved catalytic residues[4].
Catalytic Mechanism: A Shared Strategy
Both this compound and subtilisin employ a catalytic triad to facilitate the hydrolysis of peptide bonds. The mechanism, common to many serine proteases, involves a charge-relay network.
Caption: Generalized catalytic mechanism of the Ser-His-Asp triad in serine proteases like this compound and subtilisin.
In this mechanism, the aspartate residue orients and polarizes the histidine residue. The histidine then acts as a general base, accepting a proton from the serine's hydroxyl group. This abstraction of a proton makes the serine oxygen a potent nucleophile, which then attacks the carbonyl carbon of the substrate's peptide bond. This process leads to the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site, before the peptide bond is ultimately cleaved.
Quantitative Kinetic Data
The efficiency of an enzyme is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). While extensive kinetic data is available for various subtilisin variants and substrates, specific kcat and Km values for this compound have not been experimentally reported. The table below provides representative kinetic data for Subtilisin BPN' against a synthetic substrate.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Subtilisin BPN' | N-succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide | 0.13 | 54 | 4.2 x 10⁵ |
Data is illustrative and can vary based on experimental conditions.
Experimental Protocols
Protein Purification
Objective: To obtain a highly pure sample of the protease for structural and functional studies.
General Protocol for Fungal Serine Protease (this compound):
-
Culture and Induction: Grow Dactylellina varietas in a suitable liquid medium to induce protease secretion.
-
Filtration: Remove fungal mycelia from the culture medium by filtration.
-
Concentration: Concentrate the crude enzyme solution from the culture filtrate using techniques like ammonium (B1175870) sulfate (B86663) precipitation or ultrafiltration.
-
Chromatography:
-
Ion-Exchange Chromatography: Load the concentrated sample onto an ion-exchange column (e.g., cation exchange for this compound[1]) and elute with a salt gradient.
-
Hydrophobic Interaction Chromatography: Further purify the active fractions using a hydrophobic interaction column[1].
-
Gel Filtration Chromatography: As a final polishing step, use a gel filtration column to separate proteins based on size.
-
-
Purity Analysis: Assess the purity of the final sample by SDS-PAGE.
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and kcat) of the protease.
Protocol using a Chromogenic Substrate (e.g., p-nitroanilide):
-
Substrate Preparation: Prepare a stock solution of a suitable p-nitroanilide-conjugated peptide substrate (e.g., N-succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide for subtilisin) in an appropriate solvent (e.g., DMSO).
-
Reaction Buffer: Prepare a buffer at the optimal pH for the enzyme (e.g., pH 8.0 for this compound).
-
Assay Setup: In a 96-well microplate or cuvettes, add varying concentrations of the substrate to the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding a fixed, known concentration of the purified protease.
-
Data Collection: Monitor the increase in absorbance at 410 nm over time using a spectrophotometer. The release of p-nitroaniline results in a yellow color.
-
Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Caption: A generalized workflow for determining enzyme kinetic parameters.
X-ray Crystallography for Structural Determination
Objective: To determine the three-dimensional atomic structure of the protease.
General Workflow:
-
Crystallization: Screen for conditions that promote the formation of well-ordered protein crystals using techniques like vapor diffusion. This requires a highly pure and concentrated protein sample.
-
X-ray Diffraction Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction pattern on a detector.
-
Data Processing: Process the diffraction data to determine the unit cell dimensions and the intensities of the diffracted spots.
-
Structure Solution: Determine the phases of the structure factors using methods like molecular replacement (if a homologous structure is known) or experimental phasing.
-
Model Building and Refinement: Build an atomic model of the protein into the calculated electron density map and refine the model to best fit the experimental data.
-
Validation and Deposition: Validate the final structure and deposit the coordinates in the Protein Data Bank (PDB).
Regulatory and Signaling Pathways
Protease activity is tightly regulated within biological systems. While these proteases act on other proteins, their own expression and activation are often controlled by complex signaling pathways.
In bacteria like Bacillus subtilis, the expression of extracellular proteases such as subtilisin is controlled by two-component signal transduction systems. The DegS-DegU system, for instance, responds to environmental cues and activates the transcription of the subtilisin gene (aprE)[5].
Caption: The DegS-DegU two-component system regulating subtilisin expression in B. subtilis.
In fungi, pH signaling pathways are crucial for adapting to the environment and often involve proteases. The Pal pathway in Aspergillus nidulans, for example, involves a calpain-like cysteine protease, PalB, which is part of a signal transduction cascade that ultimately activates a pH-responsive transcription factor[6]. While the specific signaling pathways controlling this compound expression in Dactylellina varietas are yet to be fully elucidated, it is likely that similar complex regulatory networks are involved, potentially responding to the presence of nematodes.
Conclusion
This comparative guide highlights the structural and functional similarities and differences between the novel fungal protease this compound and the well-established bacterial protease subtilisin. Both enzymes are serine proteases that utilize a catalytic triad for peptide bond hydrolysis. Subtilisin serves as a benchmark, with a wealth of structural and kinetic data available. This compound presents an exciting area for future research, with its potential role in the pathogenic lifestyle of nematode-trapping fungi. Further experimental characterization of this compound, including the determination of its high-resolution crystal structure and detailed kinetic analysis, will be crucial for a more comprehensive understanding and for unlocking its potential biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fungal Proteases as Emerging Biocatalysts to Meet the Current Challenges and Recent Developments in Biomedical Therapies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of site-2 proteases in bacteria and bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Further Characterization of the Signaling Proteolysis Step in the Aspergillus nidulans pH Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wild-Type vs. Mutant Dengue Virus NS2B/NS3 Protease (DV1) Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme kinetics of wild-type Dengue virus NS2B/NS3 protease (DV1) and its mutants. The data and protocols presented herein are intended to support research and development efforts targeting this essential viral enzyme for antiviral therapies.
Data Presentation: Comparative Enzyme Kinetics
The following table summarizes the key kinetic parameters for the wild-type Dengue virus type 2 (DENV2) NS2B/NS3 protease and two notable mutants: M84P and a disulfide bond mutant (I73C+L115C). These mutations have been shown to impact the dynamic equilibrium between the open and closed conformations of the enzyme, which is crucial for its catalytic activity.
| Construct | Vmax (nM/s) | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type (WT) | 1.8 ± 0.1 | 130 ± 10 | 0.36 ± 0.02 | 2770 ± 310 |
| M84P Mutant | No activity | - | - | - |
| I73C+L115C Mutant | 1.5 ± 0.1 | 110 ± 10 | 0.30 ± 0.02 | 2730 ± 320 |
Experimental Protocols
The kinetic parameters presented above were determined using a fluorescence-based assay. Below is a detailed methodology for a typical Förster Resonance Energy Transfer (FRET)-based kinetic assay for the Dengue virus NS2B/NS3 protease.
FRET-Based Enzyme Kinetic Assay Protocol
This protocol is designed to measure the cleavage of a fluorogenic peptide substrate by the this compound protease, allowing for the determination of key kinetic parameters.
Materials:
-
Purified wild-type and mutant this compound (NS2B/NS3 protease) enzymes
-
FRET peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 1 mM CHAPS
-
96-well black microplates
-
Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm
-
DMSO (for dissolving substrate and compounds if screening inhibitors)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of the wild-type and mutant enzymes in the assay buffer. The final enzyme concentration in the assay will typically be in the nanomolar range (e.g., 100 nM).
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Add the desired concentration of the enzyme (wild-type or mutant) to the wells. For inhibitor screening, the enzyme would be pre-incubated with the test compounds for a defined period (e.g., 60 minutes) at room temperature.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add the FRET substrate to each well. The final substrate concentration should be varied to determine the Michaelis-Menten kinetics (e.g., from 0.2 to 5 times the expected Km).
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Record the fluorescence readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Determine the initial velocity (rate of reaction) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Km).
-
Mandatory Visualization
Experimental Workflow for Comparative Enzyme Kinetics
Caption: Workflow for comparing wild-type and mutant this compound enzyme kinetics.
Signaling Pathway of Dengue Virus NS2B/NS3 Protease
The Dengue virus NS2B/NS3 protease plays a dual role in the viral life cycle and in modulating the host's cellular processes. Its primary function is the cleavage of the viral polyprotein, which is essential for the maturation of viral proteins and subsequent viral replication. Additionally, the protease targets host proteins to evade the innate immune response and induce apoptosis.
Caption: Role of this compound protease in viral replication and host cell interaction.
Safety Operating Guide
Immediate Safety and Handling Precautions
For the safe and compliant disposal of DV1, this guide provides essential safety protocols, logistical plans, and step-by-step procedures tailored for researchers, scientists, and drug development professionals. Our commitment is to furnish you with critical information that enhances laboratory safety and chemical handling, establishing us as a trusted partner in your research endeavors.
Prior to handling this compound, it is imperative to be fully aware of its potential hazards and to utilize appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
The following PPE is mandatory when working with this compound to minimize exposure and ensure personal safety:
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Nitrile gloves should be worn.
-
Body Protection: A standard laboratory coat is necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood.
Hazard Summary
A summary of the primary hazards associated with this compound is provided below.
| Hazard Classification | Description |
| Physical Hazards | May be combustible at high temperatures. |
| Health Hazards | May cause skin and eye irritation upon direct contact. Inhalation of vapors may cause respiratory tract irritation. |
| Environmental Hazards | Currently, no specific long-term environmental hazards have been identified. However, it is good practice to prevent release into the environment. |
Step-by-Step Disposal Protocol
Adherence to the following procedures is crucial for the safe and effective disposal of this compound waste.
Waste Segregation and Collection
Proper segregation and collection are the first steps in the disposal process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
